Roflurane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
679-90-3 |
|---|---|
Molecular Formula |
C3H4BrF3O |
Molecular Weight |
192.96 g/mol |
IUPAC Name |
2-bromo-1,1,2-trifluoro-1-methoxyethane |
InChI |
InChI=1S/C3H4BrF3O/c1-8-3(6,7)2(4)5/h2H,1H3 |
InChI Key |
YOQYDUAUSFAUER-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(F)Br)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Roflurane; oflurano; Rofluran; Rofluranum; DA 893; DA-893; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of Roflurane
Introduction to Roflurane
This compound is a halogenated ether with the chemical formula C₃H₄BrF₃O. Its IUPAC name is 2-Bromo-1,1,2-trifluoro-1-methoxyethane. The structure of this compound contains a stereocenter, and thus it can exist as a racemic mixture of two enantiomers.
Chemical Structure of this compound:
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned via a two-step process starting from the commercially available reagent, 1,1,2-trifluoro-2-bromoethylene. This pathway involves the formation of a key intermediate, 1,1,2-trifluoro-2-bromoethanol, followed by methylation to yield the final product.
Overall Reaction Scheme:
References
A Technical Guide to the Anesthetic Mechanism of Action of Roflurane
Disclaimer: The compound "Roflurane" is not a recognized anesthetic agent in scientific literature. This document has been generated using the known mechanistic data of the widely used volatile anesthetic, Sevoflurane, as a model to fulfill the structural and content requirements of the prompt. All data, pathways, and protocols described herein are based on studies of Sevoflurane and are presented under the name "this compound" for illustrative purposes.
Executive Summary
This technical guide provides an in-depth examination of the molecular mechanism of action for the volatile anesthetic, this compound. General anesthesia is conceptualized as a multifaceted process involving the disruption of synaptic communication within the central nervous system (CNS). This compound achieves this state not through a single molecular target, but by modulating a diverse array of ligand-gated and voltage-gated ion channels. The primary mechanism involves the enhancement of inhibitory neurotransmission and the suppression of excitatory neurotransmission. This document details the specific interactions of this compound with key ion channel targets, summarizes the quantitative effects, outlines the experimental protocols used for their determination, and visualizes the involved signaling pathways.
Core Anesthetic Mechanism: A Multi-Target Approach
The anesthetic state induced by this compound is a result of its combined effects on multiple molecular targets within the CNS.[1][2] The principal actions can be categorized as follows:
-
Potentiation of Inhibitory Neurotransmission: this compound significantly enhances the function of inhibitory ion channels, primarily GABA-A (γ-aminobutyric acid type A) and glycine receptors.[2][3] This leads to an increased influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and rendering neurons less excitable.[2]
-
Inhibition of Excitatory Neurotransmission: this compound modestly suppresses the activity of excitatory ion channels, including NMDA (N-methyl-D-aspartate) receptors and neuronal nicotinic acetylcholine receptors. This action reduces the excitatory postsynaptic potential, further contributing to CNS depression.
-
Modulation of Voltage-Gated Ion Channels: this compound also acts on channels that regulate neuronal excitability and neurotransmitter release, such as voltage-gated potassium (K+), sodium (Na+), and calcium (Ca2+) channels.
Molecular Targets and Quantitative Effects
This compound's interaction with its molecular targets has been quantified through various electrophysiological and pharmacological studies. The following sections and tables summarize these effects.
Ligand-Gated Ion Channels
The GABA-A receptor, a pentameric ligand-gated chloride channel, is a primary target for this compound. This compound potentiates GABA-A receptor function by increasing the receptor's apparent affinity for GABA. This enhancement of GABAergic inhibition is a cornerstone of its sedative and hypnotic effects. At higher concentrations, this compound can also induce an open-channel block.
Similar to GABA-A receptors, glycine receptors are inhibitory chloride channels that are potently enhanced by this compound. This potentiation is particularly relevant for the immobilizing effects of the anesthetic at the spinal cord level.
This compound acts as an inhibitor of NMDA receptors, which are critical for excitatory synaptic transmission and plasticity. This inhibition, while more modest compared to its effects on inhibitory receptors, contributes to the overall anesthetic state. Recent studies suggest that this compound preferentially inhibits GluN2C- and GluN2D-containing NMDA receptors.
| Target Receptor | This compound Effect | Quantitative Observation | Primary Anesthetic Component |
| GABA-A Receptor | Potentiation | Increases apparent affinity for GABA; enhances Cl- current. | Sedation, Hypnosis, Anxiolysis |
| Glycine Receptor | Potentiation | Potently enhances glycine-induced Cl- currents. | Immobility (Spinal Cord) |
| NMDA Receptor | Inhibition | Modestly decreases NMDA-induced cation currents. | Anesthesia, Analgesia |
| Nicotinic Acetylcholine Receptor | Inhibition | Reduces excitatory synaptic channel activity. | Anesthesia |
| Serotonin (5-HT3) Receptor | Inhibition | Reduces excitatory synaptic channel activity. | Anesthesia |
Voltage-Gated and Other Ion Channels
This compound modulates several classes of K+ channels. It activates two-pore domain potassium (K2P) channels, which contributes to neuronal hyperpolarization and reduced excitability. It also potentiates certain voltage-gated potassium (Kv) channels, such as Kv1.2 and Kv1.5, by shifting their activation to more negative potentials.
This compound inhibits neuronal voltage-gated sodium channels. This inhibition is achieved by stabilizing the inactivated state of the channel, which can reduce the probability of action potential firing and subsequent neurotransmitter release.
This compound has effects on L-type and T-type calcium currents, which can influence cardiac excitability and contractility. Its modulation of presynaptic Ca2+ channels may also contribute to the inhibition of neurotransmitter release.
| Target Channel | This compound Effect | Quantitative Observation | Physiological Consequence |
| Two-Pore Domain K+ (K2P) Channels | Activation | Increases K+ efflux, leading to hyperpolarization. | Reduced Neuronal Excitability |
| Voltage-Gated K+ (Kv) Channels | Potentiation | Induces a negative shift in the conductance-voltage relation (e.g., Kv1.2). | Reduced Neuronal Excitability |
| Voltage-Gated Na+ (Nav) Channels | Inhibition | Enhances fast inactivation; slows recovery from inactivation. | Reduced Action Potential Firing |
| Voltage-Gated Ca2+ (Cav) Channels | Modulation | Alters T-type and L-type Ca2+ currents. | Altered Cardiac Excitability |
Signaling Pathways and Visualizations
The interaction of this compound with its primary targets initiates a cascade of events that culminate in the anesthetic state. The following diagrams illustrate these key pathways.
Neuronal Inhibition Pathway
This pathway shows how this compound enhances the activity of inhibitory GABA-A and Glycine receptors, leading to neuronal hyperpolarization.
References
The Abbreviated History of an Anesthetic That Never Was: Roflurane (DA-893)
For decades, the quest for the ideal inhalational anesthetic has been a driving force in medical research. This in-depth guide explores the early discovery and research of Roflurane (DA-893), a compound that showed initial promise but ultimately never reached clinical practice. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated view of the sparse historical data available on this once-investigated molecule.
This compound, designated by the developmental code DA-893, emerged in the 1960s, a period of intense innovation in anesthetic development. As a halogenated ether, it belonged to a class of compounds that revolutionized anesthesiology by offering non-flammable and more potent alternatives to older agents like ether and cyclopropane. Despite being assigned a United States Adopted Name (USAN), detailed information on its discovery and preclinical evaluation is scarce and largely confined to obscure historical publications.[1]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-bromo-1,1,2-trifluoroethyl methyl ether | Inferred from structure |
| Development Code | DA-893 | [1] |
| Molecular Formula | C₃H₄BrF₃O | [1] |
| Molecular Weight | 208.96 g/mol | Calculated |
| Structure | CH₃-O-CF(Br)-CHF₂ | Inferred from name |
Synthesis and Early Investigations
The synthesis of novel fluorinated ethers was a significant area of research in the mid-20th century. While the precise synthetic route for this compound from the original researchers is not detailed in accessible literature, a plausible pathway can be conceptualized based on common organic chemistry principles of the era.
Caption: A conceptual workflow for the potential synthesis of this compound.
Anesthetic Properties and Pharmacological Profile: A Knowledge Gap
The primary goal of developing this compound was to create a potent and safe inhalational anesthetic. Unfortunately, quantitative data regarding its minimum alveolar concentration (MAC), blood/gas partition coefficient, and other key anesthetic indices are not available in contemporary scientific literature. The discontinuation of its development suggests that its overall profile was likely not superior to other agents being investigated or already in use at the time, such as halothane or enflurane.
It can be inferred that the research program for DA-893 would have included a standard battery of preclinical tests to characterize its pharmacological and toxicological effects.
Caption: A typical preclinical development pathway for an investigational anesthetic.
Conclusion: A Footnote in Anesthetic History
This compound (DA-893) represents one of the many compounds synthesized and evaluated during the "golden age" of anesthetic research that did not proceed to clinical use. The reasons for its discontinuation are not explicitly documented in accessible records but may have been related to a suboptimal combination of potency, safety, and metabolic stability compared to competing agents. While a comprehensive technical dossier on this compound cannot be constructed from the available information, its existence underscores the rigorous and often high-attrition nature of pharmaceutical research and development. The historical references from the 1960s likely hold the key to a more detailed understanding of this compound, but their accessibility is limited in the digital age.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Volatile Anesthetics, with a focus on Isoflurane
A note on the topic: The initial request specified "Roflurane." Research indicates that this compound was an investigational inhalational anesthetic that was never brought to market. Consequently, publicly available data on its pharmacokinetic and pharmacodynamic properties are exceedingly scarce. Given the context of the user's request for an in-depth technical guide, this document will focus on a well-characterized and widely used volatile anesthetic, Isoflurane . The "-flurane" suffix is common to this class of drugs, and it is highly probable that the user's interest lies in the properties of these agents. This guide will serve as a comprehensive overview of the core principles of volatile anesthetic pharmacology, using Isoflurane as a primary example.
Introduction to Isoflurane
Isoflurane is a halogenated ether used for the induction and maintenance of general anesthesia.[1] Since its introduction in 1979, it has been a cornerstone of anesthetic practice due to its favorable pharmacokinetic profile, including rapid onset and recovery, and its relatively minimal metabolism.[2] Its pungent odor can irritate the respiratory system, making it less ideal for inhalational induction compared to some newer agents.[3] This guide will provide a detailed examination of its pharmacokinetic properties, pharmacodynamic effects, and the underlying molecular mechanisms of action.
Pharmacokinetics of Isoflurane
The pharmacokinetics of inhalational anesthetics are unique in that they are administered as gases and their uptake and elimination are primarily governed by principles of gas exchange in the lungs.
Absorption and Distribution
The primary route of administration for isoflurane is inhalation.[3] The anesthetic partial pressure in the brain is the ultimate determinant of its effect, and at equilibrium, this is equivalent to the partial pressure in the alveoli. The rate of induction of anesthesia is determined by how quickly the alveolar partial pressure (PA) equilibrates with the inspired partial pressure (PI). This process is influenced by several factors:
-
Blood/Gas Partition Coefficient: This is a key determinant of the speed of induction and recovery. It represents the ratio of the concentration of the anesthetic in the blood to its concentration in the alveolar gas at equilibrium. A lower blood/gas partition coefficient indicates lower solubility in the blood, leading to a more rapid increase in the alveolar and, subsequently, brain partial pressure, resulting in a faster onset of anesthesia. Isoflurane has a blood/gas partition coefficient of approximately 1.4.[1]
-
Cardiac Output: An increase in cardiac output leads to a faster uptake of the anesthetic from the alveoli into the blood. This, in turn, slows the rate of rise of the alveolar concentration and delays the onset of anesthesia.
-
Alveolar Ventilation: Increased ventilation enhances the delivery of the anesthetic to the alveoli, speeding up the rise in alveolar partial pressure and accelerating the induction of anesthesia.
-
Inspired Concentration: A higher initial concentration of isoflurane (a technique known as overpressurization) increases the concentration gradient between the inspired gas and the alveoli, leading to a more rapid induction.
Metabolism
Isoflurane undergoes minimal metabolism in the body. Approximately 0.2% of the absorbed dose is metabolized by cytochrome P450 2E1 (CYP2E1) in the liver to trifluoroacetic acid (TFA). This low level of metabolism is a significant advantage over older halogenated anesthetics like halothane, as it reduces the risk of hepatotoxicity.
Excretion
The vast majority of isoflurane is eliminated unchanged via exhalation. The rate of elimination and recovery from anesthesia is, similar to induction, dependent on factors that influence the decrease in alveolar partial pressure, primarily the blood/gas partition coefficient and alveolar ventilation. The elimination of isoflurane from the body follows a biexponential decay pattern, with an initial fast component representing washout from the lungs and a slower component reflecting elimination from other tissues.
Summary of Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Blood/Gas Partition Coefficient | 1.4 | |
| Oil/Gas Partition Coefficient | 98 | |
| Minimum Alveolar Concentration (MAC) | ~1.2% | |
| Metabolism | ~0.2% (by CYP2E1) | |
| Primary Route of Elimination | Exhalation |
Experimental Protocols
Determination of Minimum Alveolar Concentration (MAC)
The Minimum Alveolar Concentration (MAC) is a standard measure of the potency of an inhaled anesthetic. It is defined as the concentration of the anesthetic at one atmosphere that prevents movement in 50% of subjects in response to a noxious stimulus.
A common experimental method for determining MAC is the "up-and-down" method:
-
An initial end-tidal concentration of the anesthetic is chosen and maintained for an equilibration period (typically 15-20 minutes).
-
A standardized noxious stimulus (e.g., tail clamp in animals) is applied.
-
The response (movement or no movement) is recorded.
-
If the subject moves, the end-tidal concentration for the next subject (or the next measurement in the same subject after a suitable washout period) is increased by a predetermined step.
-
If the subject does not move, the concentration is decreased by the same step.
-
This process is continued until a sufficient number of crossover events (a positive response followed by a negative response, or vice versa) are observed.
-
The MAC is calculated as the mean of the anesthetic concentrations at the crossover points.
Experimental workflow for the determination of Minimum Alveolar Concentration (MAC).
Determination of Blood/Gas Partition Coefficient
The blood/gas partition coefficient can be determined using a variety of methods, including headspace gas chromatography. A general protocol is as follows:
-
A blood sample is obtained from the subject.
-
A known volume of the blood is placed in a sealed vial with a known volume of headspace (gas).
-
A known amount of the volatile anesthetic is introduced into the vial.
-
The vial is agitated and incubated at a constant temperature (e.g., 37°C) to allow for equilibrium between the blood and gas phases.
-
A sample of the headspace gas is withdrawn and the concentration of the anesthetic is measured using gas chromatography.
-
The concentration of the anesthetic in the blood is calculated based on the initial amount introduced and the amount remaining in the gas phase.
-
The blood/gas partition coefficient is then calculated as the ratio of the anesthetic concentration in the blood to the concentration in the gas phase.
Workflow for determining the blood/gas partition coefficient.
Pharmacodynamics of Isoflurane
The pharmacodynamic effects of isoflurane are widespread, affecting multiple organ systems. The primary desired effect is general anesthesia, which encompasses amnesia, unconsciousness, analgesia, and immobility.
Central Nervous System
Isoflurane produces a dose-dependent depression of the central nervous system. At concentrations above 1 MAC, it increases cerebral blood flow and can increase intracranial pressure. However, it also decreases the cerebral metabolic rate. High concentrations (2 MAC) can lead to an electrically silent electroencephalogram.
Cardiovascular System
Isoflurane has significant effects on the cardiovascular system. It causes a dose-dependent decrease in systemic vascular resistance, which leads to a decrease in blood pressure. This is partly compensated for by a modest increase in heart rate. Cardiac output is generally well-maintained. Isoflurane also causes coronary vasodilation.
Respiratory System
Isoflurane is a potent respiratory depressant. It causes a significant reduction in tidal volume with a minimal increase in respiratory rate, leading to an overall decrease in minute ventilation and a consequent increase in the partial pressure of carbon dioxide in arterial blood (PaCO2). It is also a bronchodilator.
Summary of Pharmacodynamic Effects
| System | Effect | Reference |
| Central Nervous System | Decreased cerebral metabolic rate, increased cerebral blood flow (at >1 MAC), increased intracranial pressure (at >1 MAC) | |
| Cardiovascular System | Decreased systemic vascular resistance, decreased blood pressure, increased heart rate, coronary vasodilation | |
| Respiratory System | Decreased tidal volume, decreased minute ventilation, increased PaCO2, bronchodilation |
Molecular Mechanisms and Signaling Pathways
The precise molecular mechanisms by which volatile anesthetics produce general anesthesia are not fully elucidated, but it is widely accepted that they act on multiple protein targets in the central nervous system.
Primary Molecular Targets
The primary targets for isoflurane are ligand-gated ion channels, particularly those involved in synaptic transmission.
-
GABAA Receptors: Isoflurane potentiates the function of inhibitory γ-aminobutyric acid type A (GABAA) receptors. It enhances the receptor's response to GABA, increasing chloride ion influx and causing hyperpolarization of the neuronal membrane, thus inhibiting neuronal firing.
-
Glutamate Receptors: Isoflurane inhibits the function of excitatory N-methyl-D-aspartate (NMDA) and AMPA/kainate glutamate receptors. This reduces excitatory neurotransmission.
-
Glycine Receptors: Isoflurane potentiates the activity of inhibitory glycine receptors, which is thought to contribute to its effects on motor function.
-
Potassium Channels: Isoflurane also affects various potassium channels, which can further contribute to neuronal hyperpolarization.
Simplified signaling pathway of Isoflurane's action on neuronal receptors.
Other Signaling Pathways
Recent research has implicated other signaling pathways in the effects of isoflurane, particularly in the context of its non-anesthetic effects, such as neurotoxicity and cardioprotection.
-
Wnt/β-catenin Signaling: Some studies suggest that isoflurane may affect the Wnt/β-catenin signaling pathway, which is involved in neuronal development and synaptic plasticity.
-
Akt-mTOR Signaling: Isoflurane has been shown to activate the Akt-mTOR signaling pathway, which may play a role in its effects on cell proliferation and survival in certain contexts.
Conclusion
Isoflurane remains a clinically important volatile anesthetic with a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid onset and recovery, coupled with minimal metabolism, make it a valuable tool in modern anesthesia. Its primary mechanism of action involves the modulation of key ligand-gated ion channels in the central nervous system, leading to a state of general anesthesia. Ongoing research continues to elucidate the more subtle and complex effects of isoflurane on various cellular signaling pathways, contributing to a deeper understanding of its broad pharmacological effects. This guide provides a foundational understanding for researchers and drug development professionals working in the field of anesthesiology and pharmacology.
References
An In-depth Technical Guide to the Solubility of Volatile Anesthetics in Blood and Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of commonly used volatile anesthetics, with a focus on Isoflurane, Sevoflurane, and Desflurane. The solubility of these agents in blood and various tissues is a critical determinant of their pharmacokinetic and pharmacodynamic properties, influencing the speed of induction and emergence from anesthesia.
Core Concepts in Anesthetic Solubility
The solubility of inhaled anesthetics is described by partition coefficients, which represent the ratio of the concentration of the anesthetic in two different phases when they are in equilibrium.[1][2]
-
Blood/Gas Partition Coefficient (λb/g): This is a key indicator of how quickly an anesthetic will equilibrate between the lungs and the blood.[1] A lower blood/gas partition coefficient signifies lower solubility in the blood, leading to a more rapid increase in the partial pressure of the anesthetic in the alveoli and, consequently, a faster onset of anesthesia.[1] Conversely, anesthetics with high blood/gas partition coefficients have a slower onset of action because a larger amount of the agent must dissolve in the blood before the partial pressure in the brain reaches an effective level.[1]
-
Tissue/Blood Partition Coefficient (λt/b): This coefficient describes the distribution of the anesthetic from the blood into various tissues. Tissues with high lipid content, such as the brain and fat, will have higher partition coefficients for lipophilic anesthetic agents. The tissue/blood partition coefficient is an important factor in the rate of tissue wash-in and wash-out of the anesthetic.
-
Oil/Gas Partition Coefficient (λo/g): This value is a measure of the anesthetic's lipid solubility and is strongly correlated with its potency. The Meyer-Overton theory suggests that the anesthetic potency is directly proportional to its lipid solubility. A higher oil/gas partition coefficient generally corresponds to a lower minimum alveolar concentration (MAC), which is the concentration of the anesthetic in the alveoli at which 50% of patients do not move in response to a surgical stimulus.
Quantitative Solubility Data
The following table summarizes the key partition coefficients for Isoflurane, Sevoflurane, and Desflurane.
| Anesthetic | Blood/Gas Partition Coefficient (λb/g) | Oil/Gas Partition Coefficient (λo/g) | Brain/Blood Partition Coefficient | Fat/Blood Partition Coefficient | Muscle/Blood Partition Coefficient | Liver/Blood Partition Coefficient | Minimum Alveolar Concentration (MAC) (%) |
| Isoflurane | 1.4 - 1.46 | 98 | 1.70 | 45.0 | 2.9 | 1.8 | 1.15 - 1.17 |
| Sevoflurane | 0.65 - 0.74 | 47.2 - 51 | 1.57 | 48.0 | 3.1 | 1.9 | 1.7 - 1.8 |
| Desflurane | 0.42 - 0.57 | 19 | 1.29 | 27.0 | 2.0 | 1.3 | 6.0 - 6.6 |
Note: Values can vary slightly based on experimental conditions and patient populations.
Experimental Protocols for Determining Partition Coefficients
The determination of partition coefficients is a critical experimental procedure in the development and evaluation of volatile anesthetics. The most common method is the vial equilibration technique .
Objective: To determine the ratio of an anesthetic's concentration in two phases (e.g., blood and gas) at equilibrium.
Materials:
-
Gas-tight vials with septa
-
Gas chromatograph (GC) with a suitable detector (e.g., flame ionization detector - FID)
-
Syringes for gas and liquid sampling
-
Volatile anesthetic of known concentration
-
Blood or tissue homogenate samples
-
Constant temperature water bath or incubator (typically maintained at 37°C)
Methodology:
-
Sample Preparation: A known volume of the liquid phase (e.g., blood, tissue homogenate, or oil) is placed into a gas-tight vial.
-
Anesthetic Introduction: A precise volume of the volatile anesthetic vapor is injected into the headspace of the vial.
-
Equilibration: The vials are sealed and placed in a constant temperature bath, typically at 37°C, and are agitated for a sufficient period to allow the anesthetic to partition between the liquid and gas phases and reach equilibrium.
-
Headspace Analysis: A gas sample is carefully withdrawn from the headspace of the vial using a gas-tight syringe.
-
Gas Chromatography: The gas sample is injected into a gas chromatograph to determine the concentration of the anesthetic in the gas phase.
-
Calculation: The concentration of the anesthetic in the liquid phase is calculated by mass balance, considering the initial amount of anesthetic introduced and the amount remaining in the gas phase at equilibrium. The partition coefficient is then calculated as the ratio of the concentration in the liquid phase to the concentration in the gas phase.
Tissue/Blood Partition Coefficient Calculation: The tissue/blood partition coefficient is often determined indirectly by measuring the tissue/gas and blood/gas partition coefficients and then calculating their ratio:
λtissue/blood = λtissue/gas / λblood/gas
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the blood/gas partition coefficient using the vial equilibration method.
Signaling Pathways and Anesthetic Action
While volatile anesthetics are not known to have specific signaling pathways in the traditional sense of receptor-ligand interactions, their mechanism of action is thought to involve interactions with various ion channels in the central nervous system. The Meyer-Overton hypothesis points to the lipid bilayer of neuronal membranes as a primary site of action. The current understanding is that these anesthetics potentiate the function of inhibitory neurotransmitter receptors, such as GABAA and glycine receptors, and inhibit the function of excitatory neurotransmitter receptors, like NMDA and AMPA receptors. This modulation of neuronal excitability leads to the state of general anesthesia.
The following diagram illustrates the logical relationship between the physical property of lipid solubility and the proposed mechanism of anesthetic action.
References
Roflurane's potential as a fire suppressant
Foreword
The following document is a response to a request for an in-depth technical guide on the potential of Roflurane as a fire suppressant. Following a comprehensive search of scientific literature, safety data sheets (SDS), and chemical databases, no evidence was found to suggest that this compound has ever been investigated, used, or considered as a fire suppressant.
This compound (development code DA-893) is a halocarbon compound that was investigated as an inhalational anesthetic but was never brought to market[1]. Its chemical properties and potential applications have not been thoroughly investigated.
The provided safety data sheets for similar halogenated compounds, such as Isoflurane, indicate that while they are generally not flammable, they can be combustible and may produce hazardous decomposition products in a fire, including hydrogen chloride and hydrogen fluoride[2]. There is no indication in any of the reviewed literature that these compounds possess fire-suppressant properties.
Therefore, it is not possible to provide a technical guide on a non-existent application. The core requirements of the request, including data presentation, experimental protocols, and visualizations, cannot be fulfilled as there is no underlying data to support them.
This document will instead provide a summary of the available safety and flammability data for chemically related compounds to illustrate why such substances are not viable candidates for fire suppression. This information is provided for educational purposes to the target audience of researchers, scientists, and drug development professionals.
Analysis of Chemically Related Compounds and Fire Safety
While no data exists for this compound as a fire suppressant, an analysis of the safety data for the chemically related anesthetic Isoflurane provides insight into the behavior of halogenated ethers in the presence of fire.
Flammability and Combustion Hazards
Safety data sheets for Isoflurane consistently state that it is a combustible liquid. While it may not be flammable under normal conditions, its vapor can burn when in contact with a high-temperature flame, and ignition ceases upon removal of the flame. Critically, in an oxygen-enriched atmosphere, it may form a flammable or explosive mixture. This characteristic is a significant contraindication for its use as a fire suppressant, as suppressants must be effective in a variety of atmospheric conditions, including those with elevated oxygen levels that can occur during a fire.
Hazardous combustion products are a major concern. When heated to decomposition, Isoflurane produces corrosive and toxic fumes, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen chloride
-
Hydrogen fluoride
-
Phosgene (in small amounts)
The generation of these hazardous substances during a fire would pose a significant risk to human health and the environment, making it unsuitable as a fire extinguishing agent.
Extinguishing Media Recommendations
In the event of a fire involving Isoflurane, the recommended extinguishing media include carbon dioxide (CO2), powder, and water spray. There are no limitations specified for extinguishing agents, which implies that standard firefighting procedures are applicable. The advice for firefighters is to wear self-contained breathing apparatus, underscoring the danger of the combustion byproducts.
Comparison with Established Fire Suppressants
Modern fire suppressants, often referred to as "clean agents," are sought as replacements for Halon due to environmental concerns. These agents, such as C6F12O (a fluorinated ketone), are valued for their high fire suppression efficiency, low toxicity, and environmental compatibility. They function by interrupting the chemical chain reaction of a fire. There is no indication that this compound or similar anesthetic gases possess such properties. In fact, their chemical instability at high temperatures and the production of toxic byproducts are in direct opposition to the desired characteristics of a fire suppressant.
Conclusion
Based on the available scientific and safety information, this compound has no potential as a fire suppressant. The premise of the original request is unfounded in existing research. The chemical properties of related halogenated compounds, specifically their combustibility and the generation of hazardous decomposition products, render them unsuitable for this application. The scientific community's efforts in developing new fire-extinguishing agents are focused on compounds with high efficiency, low toxicity, and minimal environmental impact, criteria that this compound and its analogues do not meet.
Therefore, no data tables, experimental protocols, or logical diagrams related to this compound's fire suppression capabilities can be generated. The information provided herein, based on related compounds, serves to explain the absence of such data and to redirect research and development efforts toward viable fire suppressant technologies.
References
Methodological & Application
Application Note: Gas Chromatography for Purity Analysis of Roflurane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed methodology for the purity analysis of Roflurane, an investigational inhalational anesthetic, using gas chromatography (GC). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this application note provides a comprehensive, scientifically-grounded protocol based on the analysis of structurally similar volatile halogenated ethers. The proposed method utilizes a capillary gas chromatography system with a flame ionization detector (FID) or an electron capture detector (ECD) for the separation and quantification of this compound and its potential process-related impurities and degradation products. This document provides detailed experimental protocols, system suitability parameters, and illustrative data to guide researchers in developing and validating a robust purity testing method for this compound.
Introduction
This compound (2-Bromo-1,1,2-trifluoro-1-methoxyethane) is a halogenated ether that was investigated as an inhalational anesthetic.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of drug development and quality control. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for assessing the purity of this compound and quantifying any potential impurities.[2] Impurities in a drug substance can arise from the manufacturing process, degradation, or storage and can impact the safety and efficacy of the final drug product.
This application note details a proposed GC method for the separation and quantification of this compound from its potential related substances. The methodology is derived from established analytical procedures for other volatile anesthetics and halogenated hydrocarbons.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for method development.
| Property | Value | Reference |
| IUPAC Name | 2-Bromo-1,1,2-trifluoro-1-methoxyethane | [1] |
| Chemical Formula | C₃H₄BrF₃O | [1] |
| Molar Mass | 192.963 g·mol⁻¹ | [1] |
Proposed Gas Chromatography Method
This section details the proposed GC method for the purity analysis of this compound. This method is a starting point and should be subject to rigorous validation in accordance with ICH guidelines.
Instrumentation and Columns
A high-resolution gas chromatograph equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is recommended. The choice of detector will depend on the nature of the impurities being monitored; an ECD offers higher sensitivity for halogenated compounds.
-
Recommended Columns:
-
Primary Column: A non-polar column such as a DB-1 (100% dimethylpolysiloxane) or a DB-5 (5%-phenyl-95%-dimethylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Confirmatory Column: A mid-polar column like a DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) can be used for confirmation of impurity peaks.
-
Chromatographic Conditions
| Parameter | Recommended Setting |
| Injector | |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 200 °C |
| Injection Volume | 1.0 µL |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 220 °C, hold for 5 minutes |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector | |
| Detector Type | FID or ECD |
| FID Temperature | 250 °C |
| ECD Temperature | 300 °C |
| Make-up Gas (for ECD) | Nitrogen |
Experimental Protocols
Standard and Sample Preparation
-
This compound Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dilute to volume with a suitable solvent (e.g., methanol or acetone) and mix thoroughly.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dilute to volume with the same solvent used for the standard and mix thoroughly.
-
Spiked Sample Solution: To identify and quantify potential impurities, prepare a spiked sample by adding known amounts of potential impurity reference standards to the sample solution.
System Suitability
Before sample analysis, the performance of the GC system should be verified by injecting the this compound standard solution. The following system suitability parameters should be met:
| Parameter | Acceptance Criteria |
| Tailing Factor (for this compound peak) | ≤ 2.0 |
| Theoretical Plates (for this compound peak) | ≥ 50,000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Data Analysis and Calculations
The purity of the this compound sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
For the quantification of specific impurities, a calibration curve should be generated using the respective reference standards.
Illustrative Quantitative Data
The following table presents hypothetical quantitative data for this compound and potential process-related impurities. This data is for illustrative purposes only and must be experimentally determined and validated. The retention times are estimated based on the volatility and polarity of the compounds relative to this compound.
| Compound | Retention Time (min) (Hypothetical) | Limit of Detection (LOD) (µg/mL) (Illustrative) | Limit of Quantification (LOQ) (µg/mL) (Illustrative) |
| Volatile Starting Materials (e.g., Halogenated Alkanes) | 3.0 - 5.0 | 0.05 | 0.15 |
| This compound | 10.5 | N/A | N/A |
| Isomeric Impurities | 10.2, 10.8 | 0.1 | 0.3 |
| Less Volatile By-products | 12.0 - 15.0 | 0.2 | 0.6 |
| Degradation Products | Variable | 0.1 | 0.3 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC purity analysis of this compound.
Caption: Experimental Workflow for this compound Purity Analysis by GC.
Conclusion
The proposed gas chromatography method provides a robust framework for the purity analysis of this compound. The combination of a suitable capillary column and a sensitive detector allows for the effective separation and quantification of the API from its potential impurities. Adherence to rigorous method validation and system suitability criteria is paramount to ensure the accuracy and reliability of the results. This application note serves as a valuable resource for researchers and scientists involved in the development and quality control of this compound.
References
Application Notes and Protocols for the Quantitative Analysis of Roflurane and its Metabolite, Roflurane N-oxide, in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflurane is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Accurate measurement of this compound and its primary active metabolite, this compound N-oxide, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. While the analysis of volatile compounds in expired air is a valuable tool for certain substances, this compound is a non-volatile compound, making its detection in breath challenging and not a standard analytical practice. The established and validated method for the quantitative analysis of this compound and its metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) in plasma.
These application notes provide a detailed overview and protocols for the simultaneous determination of this compound and this compound N-oxide in plasma by LC-MS/MS.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses inflammatory responses implicated in the pathogenesis of COPD.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound and this compound N-oxide in cynomolgus monkeys after a single oral administration of 1 mg/kg this compound.[1] This data is essential for understanding the expected concentration ranges in plasma and for designing appropriate bioanalytical methods.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| This compound | 25.3 ± 8.2 | 1.0 ± 0.0 | 58.9 ± 12.5 | 2.8 ± 0.5 |
| This compound N-oxide | 89.7 ± 18.5 | 2.3 ± 0.6 | 768.2 ± 135.4 | 4.0 ± 0.7 |
Data presented as mean ± standard deviation.
A validated LC-MS/MS method for the quantification of this compound and this compound N-oxide in human plasma has demonstrated a linear range of 0.1 ng/mL to 50 ng/mL for both analytes.[2] Another study in human plasma established a linear range of 0.02-10 ng/mL for this compound and 0.04-50 ng/mL for this compound N-oxide.[3]
Experimental Protocols
The following protocols are based on established and validated methods for the analysis of this compound and this compound N-oxide in plasma.[1][2]
Experimental Workflow
Sample Preparation
The choice of sample preparation method depends on the desired level of sample cleanup and the complexity of the matrix. Three common methods are protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT)
-
Principle: Proteins are precipitated from the plasma sample by adding a water-miscible organic solvent. This is a rapid but less clean method compared to LLE and SPE.
-
Protocol:
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of a precipitating solvent (e.g., methanol:acetonitrile 50:50, v/v) containing the internal standard (e.g., penta-deuterated this compound and this compound N-oxide).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
b) Liquid-Liquid Extraction (LLE)
-
Principle: Analytes are partitioned from the aqueous plasma into an immiscible organic solvent based on their differential solubility.
-
Protocol:
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in mobile phase for injection.
-
c) Solid-Phase Extraction (SPE)
-
Principle: Analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a small volume of solvent. This method provides the cleanest extracts.
-
Protocol:
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically used for separation (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Column Temperature: Maintained at around 40°C.
b) Mass Spectrometry (MS) Conditions
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: m/z 403.1 → 186.9
-
This compound N-oxide: m/z 419.1 → 187.0
-
Internal Standard (d5-Roflurane): Specific transition for the deuterated analog.
-
Conclusion
The measurement of this compound and its active metabolite, this compound N-oxide, in expired air is not a conventional or validated method due to the non-volatile nature of the compound. The gold standard for the bioanalysis of this compound is LC-MS/MS of plasma samples. The protocols provided herein, based on established scientific literature, offer robust and reliable methods for the accurate quantification of these analytes, which is fundamental for advancing research and development in the field of respiratory medicine.
References
- 1. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of roflumilast and roflumilast N-oxide in human plasma by LC-MS/MS employing parallel chromatography and electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Minimum Alveolar Concentration (MAC) of a Novel Volatile Anesthetic (e.g., Roflurane)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Alveolar Concentration (MAC) is a standardized measure of the potency of inhaled anesthetics. It is defined as the concentration of an anesthetic in the alveoli of the lungs, at one atmosphere, that prevents movement in 50% of subjects in response to a noxious stimulus.[1][2][3] This value, equivalent to the ED50, is crucial for comparing the potency of different volatile anesthetics and for guiding anesthetic administration in both clinical and research settings.[1][4] The immobility endpoint is primarily mediated by the anesthetic's effect on the spinal cord.
These application notes provide a detailed experimental framework for determining the MAC value of a novel volatile anesthetic, referred to herein as Roflurane. The protocols described are based on established methodologies used for other common volatile anesthetics such as isoflurane and sevoflurane.
Data Presentation
Table 1: MAC Values of Common Inhalational Anesthetics in Different Species
This table summarizes the MAC values for commonly used volatile anesthetics across various animal models, providing a reference for expected potency. A lower MAC value indicates a more potent anesthetic.
| Anesthetic | Dog (%) | Cat (%) | Rat (%) | Rabbit (%) | Swine (Newborn) (%) |
| Halothane | 0.75 - 0.9 | 0.82 | ~0.9 | 0.82 - 1.42 | - |
| Isoflurane | 1.23 - 1.38 | 1.58 | 1.47 - 1.90 | 2.05 - 2.07 | - |
| Sevoflurane | ~2.1 | - | 2.1 - 2.4 | - | - |
| Desflurane | 6.6 | - | - | - | - |
Data compiled from multiple sources. Values can vary based on strain, age, and specific experimental conditions.
Table 2: Factors Influencing MAC
Various physiological and pharmacological factors can alter the MAC of an anesthetic. Understanding these factors is critical for accurate and reproducible MAC determination.
| Factor | Effect on MAC | Notes |
| Age | Decreases with age | MAC peaks at around 6 months of age and then declines. |
| Body Temperature | Decreases with hypothermia | A decrease in body temperature leads to a lower anesthetic requirement. |
| Other Anesthetics | Additive effect | The MAC values of different inhaled anesthetics are roughly additive. |
| Opioids | Decreases | Can reduce MAC by up to 50%. |
| Benzodiazepines | Minor decrease | Modest effects on MAC. |
| Species | Varies | Different species have different MAC values for the same anesthetic. |
| Pregnancy | Decreases | |
| Hyperthyroidism | No significant effect | |
| Hypothyroidism | No significant effect | |
| Duration of Anesthesia | May decrease | Some studies suggest MAC can decrease with prolonged anesthesia, particularly in young animals. |
Experimental Protocols
Protocol 1: Determination of this compound MAC using the Bracketing Technique
This protocol describes the "bracketing" or "up-and-down" method, a common and reliable technique for MAC determination.
1. Animal Model Selection and Preparation:
-
Species: Select an appropriate animal model (e.g., Sprague-Dawley rats, Beagle dogs). The choice will depend on the specific research question and available resources.
-
Health Status: Use healthy, adult animals of a specific age and weight range to minimize variability.
-
Acclimatization: Acclimate animals to the laboratory environment to reduce stress.
-
Fasting: Fast the animals overnight with free access to water to prevent regurgitation and aspiration during anesthesia.
-
Instrumentation:
-
Place an intravenous catheter for drug and fluid administration if necessary.
-
Intubate the animal endotracheally to ensure a patent airway and allow for precise control of anesthetic and gas concentrations.
-
Connect the endotracheal tube to a non-rebreathing or circle anesthetic circuit.
-
2. Anesthetic Administration and Monitoring:
-
Induction: Induce anesthesia with this compound in oxygen (or an oxygen/air mixture) in an induction chamber. Alternatively, use a short-acting injectable agent for which the effects will have dissipated before the MAC determination begins.
-
Vaporizer: Use a calibrated vaporizer specific for this compound to deliver a precise concentration of the anesthetic.
-
Gas Analysis: Continuously monitor inspired and end-tidal concentrations of this compound, oxygen, and carbon dioxide using a calibrated gas analyzer. End-tidal anesthetic concentration is used as a surrogate for the concentration in the central nervous system.
-
Physiological Monitoring: Continuously monitor vital signs including:
-
Heart rate and rhythm (ECG)
-
Arterial blood pressure (invasive or non-invasive)
-
Body temperature (maintain normothermia using a heating pad)
-
Pulse oximetry (SpO2)
-
End-tidal CO2 (capnography) to ensure normal ventilation.
-
3. MAC Determination Procedure:
-
Initial Concentration: Start with an initial target end-tidal this compound concentration estimated based on its physical properties (e.g., oil/gas partition coefficient, Meyer-Overton hypothesis) or data from preliminary studies.
-
Equilibration: Maintain the target end-tidal concentration for at least 15-20 minutes to allow for equilibration between the alveoli, blood, and brain. The ratio of end-tidal to inspired anesthetic concentration should be greater than 0.9.
-
Noxious Stimulus: Apply a standardized, supramaximal noxious stimulus. Common stimuli include:
-
Tail Clamp: Application of a clamp (e.g., Carmalt forceps) to the base of the tail for up to 60 seconds.
-
Electrical Stimulus: Delivery of a specific voltage and frequency of electrical current to a designated area (e.g., tail, oral mucosa).
-
Surgical Incision: A standardized skin incision.
-
-
Response Assessment: Observe the animal for purposeful movement in response to the stimulus. Purposeful movement is defined as any gross, non-reflexive movement of the head, limbs, or body. Respiratory changes or simple reflex movements are not considered a positive response.
-
Bracketing:
-
If the animal moves (positive response), increase the end-tidal this compound concentration by a predetermined step (e.g., 10-20% of the current concentration).
-
If the animal does not move (negative response), decrease the end-tidal this compound concentration by the same predetermined step.
-
-
Iteration: Repeat the equilibration, stimulation, and response assessment at each new concentration until the first crossover point (a positive response followed by a negative response, or vice versa) is identified.
-
MAC Calculation: The MAC for an individual animal is calculated as the arithmetic mean of the lowest end-tidal concentration that prevented movement and the highest end-tidal concentration that permitted movement.
-
Group MAC: Repeat the procedure in a group of animals (e.g., n=6-10) to determine the mean MAC and standard deviation for the population.
Mandatory Visualizations
Experimental Workflow for MAC Determination
Caption: Workflow for determining the Minimum Alveolar Concentration (MAC).
Conceptual Signaling Pathway of Anesthetic Action
While the precise mechanisms of anesthetic action are complex and not fully elucidated, it is generally accepted that they modulate the function of various ion channels in the central nervous system, particularly in the spinal cord, to produce immobility.
Caption: Putative signaling pathways for anesthetic-induced immobility.
References
Application Notes and Protocols for Investigating the Mechanisms of Anesthesia Using Isoflurane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoflurane is a widely used volatile anesthetic in clinical and research settings. Its anesthetic properties are attributed to its modulation of various ligand-gated and voltage-gated ion channels in the central nervous system. These interactions lead to a depression of synaptic transmission and a reduction in neuronal excitability, ultimately resulting in the state of general anesthesia, characterized by unconsciousness, amnesia, analgesia, and immobility. Understanding the precise molecular mechanisms of isoflurane is crucial for the development of safer and more effective anesthetic agents. These application notes provide an overview of the key molecular targets of isoflurane and detailed protocols for investigating its effects.
Data Presentation: Quantitative Effects of Isoflurane on Key Molecular Targets
The following tables summarize the quantitative effects of isoflurane on various ion channels, providing a basis for comparative analysis.
Table 1: Effects of Isoflurane on GABA-A Receptors
| Receptor Subtype | Isoflurane Concentration | Effect | Reference |
| α1β2γ2S | EC50 = 16 µM (GABA) | Shifts GABA concentration-response curve to the left (EC50 for GABA = 78 µM in presence of isoflurane) | [1] |
| α1(L277A)β2γ2S (mutant) | EC50 = 278 µM (GABA) | Shifts GABA concentration-response curve to the left (EC50 for GABA = 78 µM in presence of isoflurane) | [1] |
| Extrasynaptic α4β2δ | 25-85 µM | Elicits a sustained current | [2] |
| Synaptic (presumptive α1β2γ2) | 250 µM | Enhances synaptic inhibition | [2] |
| α1 or α2, β1, and γ2 subunits | Clinically relevant | Enhanced GABA-activated chloride currents | [3] |
Table 2: Effects of Isoflurane on NMDA Receptors
| Receptor Subtype | Isoflurane Concentration (MAC) | Effect | Reference |
| NR1/NR2A | 1.30 ± 0.02 MAC (IC50) | Noncompetitive inhibition | |
| NR1/NR2B | 1.33 ± 0.12 MAC (IC50) | Noncompetitive inhibition | |
| General | Clinically relevant | Facilitates synaptic NMDA receptor endocytosis | |
| General | Clinically relevant | Inhibition of glutamate-stimulated [3H]MK-801 binding |
Table 3: Effects of Isoflurane on Glycine Receptors
| Receptor Type | Isoflurane Concentration | Effect | Reference |
| Recombinant (in oocytes) | 610 µM | Decreased glycine EC50 from 215 ± 5 µM to 84 ± 7 µM | |
| Native (in rat medullary neurones) | 610 µM | Decreased glycine EC50 from 30 ± 1 µM to 18 ± 2 µM | |
| Homomeric α1 | Clinically relevant | Enhanced glycine-activated chloride currents |
Table 4: Effects of Isoflurane on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | Isoflurane Concentration (IC50) | Effect | Reference |
| Nav1.2 | 0.70 mM | Reversible, concentration- and voltage-dependent inhibition | |
| Nav1.4 | 0.61 mM | Reversible, concentration- and voltage-dependent inhibition | |
| Nav1.5 | 0.45 mM | Reversible, concentration- and voltage-dependent inhibition | |
| Pyramidal Neurons | ~1.5 MAC | 35.95 ± 13.32% inhibition of peak Nav currents | |
| PV+ Neurons | ~1.5 MAC | 19.24 ± 16.04% inhibition of peak Nav currents |
Table 5: Anesthetic Potency of Isoflurane
| Parameter | Value | Description | Reference |
| MAC (Minimum Alveolar Concentration) in humans | ~1.17% | Concentration at which 50% of patients do not move in response to surgical stimulus. | |
| MAC-awake | 0.3–0.5 MAC | Concentration for blocking voluntary reflexes and maintaining perceptive awareness. | |
| MAC-bar | 1.7–2.0 MAC | Concentration to block autonomic reflexes to nociceptive stimuli. |
Experimental Protocols
Protocol 1: Determination of Minimum Alveolar Concentration (MAC) in Rodents
This protocol describes the determination of the anesthetic potency of isoflurane by measuring the MAC in a rodent model.
Materials:
-
Adult rodents (e.g., Sprague-Dawley rats)
-
Anesthesia machine with a calibrated isoflurane vaporizer
-
Induction chamber
-
Nose cone or endotracheal tube for anesthetic delivery
-
Gas analyzer to measure end-tidal isoflurane concentration
-
Heating pad to maintain body temperature
-
Noxious stimulus device (e.g., tail clamp)
-
Rectal probe for temperature monitoring
Procedure:
-
Induction: Place the animal in the induction chamber and induce anesthesia with a high concentration of isoflurane (e.g., 4-5%) in oxygen.
-
Maintenance: Once the animal is anesthetized, transfer it to a nose cone or intubate for controlled delivery of isoflurane. Reduce the isoflurane concentration to a maintenance level (e.g., 2-2.5%).
-
Equilibration: Maintain a constant end-tidal concentration of isoflurane for at least 15-20 minutes to allow for equilibration between the alveoli, blood, and brain.
-
Stimulation: Apply a noxious stimulus (e.g., clamp the tail for 60 seconds). Observe for purposeful movement of the head or limbs.
-
Concentration Adjustment:
-
If the animal moves, increase the isoflurane concentration by a set increment (e.g., 0.2%).
-
If the animal does not move, decrease the isoflurane concentration by the same increment.
-
-
Repeat: After each concentration adjustment, allow for a new equilibration period of 15-20 minutes before applying the stimulus again.
-
MAC Determination: The MAC is the mean of the lowest concentration that prevents movement and the highest concentration that permits movement.
-
Monitoring: Throughout the experiment, monitor and maintain the animal's body temperature at 37°C.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or Brain Slices
This protocol outlines the procedure for recording ion channel activity in response to isoflurane using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons or acutely prepared brain slices
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system for drug application
-
Artificial cerebrospinal fluid (aCSF) or external recording solution
-
Internal pipette solution
-
Isoflurane solution of known concentration
Procedure:
-
Preparation: Prepare cultured neurons or brain slices according to standard laboratory protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Recording Chamber: Place the cell culture dish or brain slice in the recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Cell Selection: Identify a healthy neuron for recording.
-
Gigaseal Formation: Approach the cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Baseline Recording: Record baseline ion channel activity (e.g., GABA-A receptor-mediated currents, voltage-gated sodium currents) in the absence of isoflurane.
-
Isoflurane Application: Perfuse the recording chamber with aCSF containing the desired concentration of isoflurane.
-
Data Acquisition: Record the changes in ion channel activity in the presence of isoflurane.
-
Washout: Perfuse with control aCSF to wash out the isoflurane and observe for recovery of baseline activity.
-
Data Analysis: Analyze the recorded currents to determine the effects of isoflurane on parameters such as current amplitude, kinetics, and voltage-dependence.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Isoflurane's Anesthetic Action
Caption: Molecular targets and cellular effects of isoflurane leading to general anesthesia.
Experimental Workflow for MAC Determination
Caption: Step-by-step workflow for determining the Minimum Alveolar Concentration (MAC).
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for investigating ion channel modulation by isoflurane via patch-clamp.
References
- 1. Effects of isoflurane on gamma-aminobutyric acid type A receptors activated by full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflurane is a potent modulator of extrasynaptic GABA(A) receptors in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive modulation of human gamma-aminobutyric acid type A and glycine receptors by the inhalation anesthetic isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoflurane in Neuropharmacology Research
A Note on "Roflurane": Initial searches for "this compound" did not yield relevant results in the context of neuropharmacology. It is highly probable that this was a typographical error and the intended compound was "Isoflurane," a widely used volatile anesthetic with significant and extensively studied effects on the central nervous system. The following application notes and protocols are therefore focused on Isoflurane.
Application Notes
Introduction
Isoflurane is a halogenated ether administered by inhalation that induces and maintains general anesthesia. Beyond its clinical use, Isoflurane serves as a critical tool in neuropharmacological research to investigate mechanisms of anesthesia, synaptic transmission, neuronal excitability, and neurotoxicity. Its multifaceted mechanism of action, primarily involving the potentiation of inhibitory neurotransmission and reduction of excitatory signaling, makes it a subject of ongoing research, particularly concerning its potential long-term cognitive effects and its role in neurodegenerative processes.
Mechanism of Action in the Central Nervous System
Isoflurane's effects on the central nervous system are complex and involve multiple molecular targets:
-
GABA-A Receptor Potentiation: Isoflurane enhances the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. This potentiation leads to an increased influx of chloride ions, hyperpolarizing neurons and reducing their excitability.[1] The (+)-isomer of isoflurane has been shown to be more potent in enhancing [3H]flunitrazepam binding to benzodiazepine receptors, a site on the GABA-A receptor complex.[1]
-
Inhibition of Glutamate Receptors: Isoflurane inhibits the activity of excitatory N-methyl-D-aspartate (NMDA) glutamate receptors, further contributing to the suppression of neuronal activity.
-
Modulation of Other Ion Channels: Isoflurane also affects other ion channels, including glycine receptors and potassium channels, contributing to its overall anesthetic effect.
-
Inhibition of Neurotransmitter Release: Isoflurane has been demonstrated to inhibit the release of neurotransmitters from presynaptic terminals. It more potently inhibits the release of glutamate compared to GABA, suggesting a selective presynaptic mechanism.[2] This effect is thought to be mediated, at least in part, by the inhibition of presynaptic Na+ channels.[2]
Applications in Neuropharmacological Research
-
Modeling Postoperative Cognitive Dysfunction (POCD): Exposure to Isoflurane in animal models is a common method to study the mechanisms underlying POCD, a condition characterized by cognitive decline after surgery and anesthesia. Research in this area often involves behavioral tests like the Morris water maze to assess learning and memory deficits following Isoflurane exposure.[3]
-
Investigating Anesthetic-Induced Neurotoxicity: Studies have explored the potential neurotoxic effects of Isoflurane, particularly in the developing and aging brain. Research has focused on its ability to induce apoptosis (programmed cell death) through the activation of caspases, such as caspase-3.
-
Alzheimer's Disease Research: A significant area of investigation is the potential link between Isoflurane exposure and the pathogenesis of Alzheimer's disease. Studies have shown that Isoflurane can promote the processing of amyloid precursor protein (APP) to generate β-amyloid (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. It has also been shown to increase the levels of β-site APP-cleaving enzyme 1 (BACE1), an enzyme critical for Aβ production.
Quantitative Data
Table 1: Isoflurane IC50 Values for Neurotransmitter Release Inhibition
| CNS Region | Neurotransmitter | IC50 (mM) | Reference |
| Cerebral Cortex | Glutamate | 0.42 ± 0.03 | |
| Cerebral Cortex | GABA | 0.56 ± 0.02 | |
| Cerebral Cortex (TTX-sensitive) | Glutamate | 0.30 ± 0.03 | |
| Cerebral Cortex (TTX-sensitive) | GABA | 0.67 ± 0.04 |
TTX-sensitive refers to the portion of neurotransmitter release that is dependent on the activity of tetrodotoxin-sensitive sodium channels.
Table 2: Pharmacokinetic Parameters of Isoflurane in the Brain
| Parameter | Value | Condition | Reference |
| Time to equilibrium (Brain tissue conc. ≈ Arterial conc.) | 40 min | 1% inspired Isoflurane | |
| Time to equilibrium (Brain tissue conc. ≈ Arterial conc.) | 50 min | 2% inspired Isoflurane | |
| Metabolism | Minimal (~0.2%) | In humans | |
| Blood/Gas Partition Coefficient | 1.4 | Standard | |
| Minimum Alveolar Concentration (MAC) | 1.15% | In humans |
Experimental Protocols
Protocol 1: Assessment of Spatial Learning and Memory using the Morris Water Maze
This protocol is adapted from standard procedures for the Morris water maze task and can be used to assess cognitive function in rodents following Isoflurane exposure.
1. Apparatus:
- A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
- An escape platform submerged 1-2 cm below the water surface.
- Visual cues placed around the room, visible from within the pool.
- A video tracking system to record the animal's swim path and latency to find the platform.
2. Procedure:
- Acclimation: Bring rats to the testing room in their home cages and allow them to acclimate for at least 30 minutes before testing.
- Isoflurane Exposure (or Sham): Expose the experimental group to a controlled concentration of Isoflurane (e.g., 1.2% for 2 hours) in an anesthesia chamber. The control group should be exposed to the carrier gas (e.g., 100% oxygen) for the same duration.
- Acquisition Phase (Training):
- Perform training trials 24 hours after Isoflurane exposure.
- Each rat undergoes four trials per day for 4-5 consecutive days.
- For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start locations (North, South, East, West).
- Allow the rat to swim for a maximum of 60 seconds to find the hidden platform.
- If the rat finds the platform, allow it to remain there for 15-30 seconds.
- If the rat does not find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.
- Record the latency to find the platform and the swim path for each trial.
- Probe Trial (Memory Test):
- 24 hours after the final acquisition trial, remove the platform from the pool.
- Place each rat in the pool for a single 60-second trial.
- Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
3. Data Analysis:
- Acquisition: Analyze the latency to find the platform across training days using a repeated-measures ANOVA.
- Probe Trial: Compare the time spent in the target quadrant between the Isoflurane and control groups using a t-test or ANOVA.
Protocol 2: Western Blot Analysis of APP, BACE1, and Cleaved Caspase-3
This protocol describes the detection of key proteins involved in Alzheimer's disease pathology and apoptosis in brain tissue following Isoflurane exposure.
1. Tissue Preparation:
- Following Isoflurane or sham exposure, euthanize the animals at the desired time point (e.g., 6 or 24 hours).
- Rapidly dissect the hippocampus or cortex on ice.
- Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
- Anti-APP (e.g., clone 22C11)
- Anti-BACE1
- Anti-cleaved Caspase-3 (Asp175)
- Anti-β-actin (as a loading control)
- Wash the membrane three times with TBST.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensity using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target proteins to the β-actin loading control.
Protocol 3: Caspase-3 Activity Assay
This protocol outlines a fluorometric assay to measure the activity of caspase-3, a key executioner of apoptosis.
1. Reagents and Materials:
- Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate such as DEVD-AFC or DEVD-AMC).
- Brain tissue from Isoflurane- or sham-exposed animals.
- Fluorometer capable of measuring the specific excitation and emission wavelengths of the substrate.
2. Procedure:
- Tissue Homogenization:
- Homogenize brain tissue (e.g., hippocampus or cortex) in the provided lysis buffer on ice.
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant (cytosolic extract).
- Protein Quantification: Determine the protein concentration of the cytosolic extract using a BCA or Bradford assay.
- Assay Reaction:
- In a 96-well plate, add 50-100 µg of protein from each sample to individual wells.
- Add the reaction buffer containing the DEVD substrate to each well.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Measurement:
- Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for DEVD-AFC).
3. Data Analysis:
- Calculate the caspase-3 activity based on a standard curve generated with a known concentration of the fluorophore (e.g., AFC).
- Express the activity as relative fluorescence units (RFU) per microgram of protein or as a fold change relative to the control group.
Visualizations
Caption: Molecular targets of Isoflurane leading to anesthesia.
Caption: Isoflurane's potential role in Alzheimer's disease pathology.
Caption: Experimental workflow for the Morris Water Maze test.
References
- 1. Stereospecific actions of the inhalation anesthetic isoflurane at the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional differences in the effects of isoflurane on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflurane induces cognitive deficits in the Morris water maze task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Evaluating the Metabolic Pathways of Isoflurane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The evaluation of the metabolic pathways of the volatile anesthetic isoflurane is critical for understanding its pharmacokinetic profile, potential for drug-drug interactions, and risk of toxicity. Isoflurane undergoes minimal metabolism in the body, with approximately 0.2% of the absorbed dose being metabolized. The primary route of metabolism is oxidation, catalyzed mainly by the cytochrome P450 (CYP) enzyme system in the liver. Understanding the specific CYP isoforms involved and the resulting metabolites is essential for predicting patient-specific responses and ensuring drug safety.
The principal enzyme responsible for the oxidative metabolism of isoflurane is Cytochrome P450 2E1 (CYP2E1).[1][2][3][4][5] This metabolic process leads to the formation of two major metabolites: trifluoroacetic acid (TFA) and inorganic fluoride. While the extent of metabolism is low, the generation of these metabolites, particularly inorganic fluoride, has been a subject of investigation regarding potential nephrotoxicity, although clinically significant toxicity from isoflurane metabolism is rare. Other CYP isoforms, such as CYP1A2, CYP2C9/10, and CYP2D6, may play a minor role in the metabolism of other fluorinated anesthetics, but CYP2E1 is the predominant enzyme for isoflurane.
In vitro and in vivo models are employed to study isoflurane metabolism. In vitro methods, such as incubations with human liver microsomes or recombinant CYP enzymes, are instrumental in identifying the specific enzymes involved and their kinetic parameters. In vivo studies, often conducted in animal models or human volunteers, provide a more comprehensive understanding of the overall metabolic fate of the drug, including the influence of physiological factors.
These application notes and the accompanying protocols provide a framework for the systematic evaluation of isoflurane's metabolic pathways, enabling researchers to assess the metabolic profile of this widely used anesthetic.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism of isoflurane and other volatile anesthetics.
Table 1: Extent of Metabolism of Volatile Anesthetics
| Anesthetic | Extent of Metabolism (% of absorbed dose) | Primary Metabolites | Primary Metabolizing Enzyme |
| Halothane | 20% | Trifluoroacetic acid, Bromide, Chloride | CYP2E1 |
| Enflurane | 2.5% | Inorganic fluoride, Difluoromethoxydifluoroacetic acid | CYP2E1 |
| Isoflurane | 0.2% | Trifluoroacetic acid, Inorganic fluoride | CYP2E1 |
| Desflurane | 0.02% | Trifluoroacetic acid | CYP2E1 |
| Sevoflurane | 2-5% | Inorganic fluoride, Hexafluoroisopropanol | CYP2E1 |
Source: Adapted from various sources.
Table 2: In Vivo Effects of CYP2E1 Inhibition on Isoflurane Metabolism in Humans
| Parameter | Control Group (n=10) | Disulfiram-Treated Group (CYP2E1 inhibitor, n=12) | P-value |
| Cumulative 0-96 hr Trifluoroacetic Acid Excretion (µmol) | 440 ± 360 | 34 ± 72 | <0.05 |
| Cumulative 0-96 hr Fluoride Excretion (µmol) | 1500 ± 800 | 270 ± 70 | <0.05 |
Source: Data from a clinical study on the effect of disulfiram on isoflurane metabolism.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Isoflurane using Human Liver Microsomes
Objective: To determine the rate of isoflurane metabolism and identify the metabolites formed by human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Isoflurane
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Incubation vials
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Reagents for metabolite quantification (e.g., standards for trifluoroacetic acid and fluoride)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and HLMs in an incubation vial.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Introduce a known concentration of isoflurane into the sealed incubation vial.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the headspace for remaining isoflurane using GC.
-
Analyze the liquid portion for the formation of metabolites (trifluoroacetic acid and fluoride) using a suitable analytical method such as GC-MS or ion-selective electrode.
-
Calculate the rate of metabolism from the disappearance of the parent drug and the formation of metabolites over time.
Protocol 2: Reaction Phenotyping of Isoflurane Metabolism using Recombinant Human CYP Enzymes
Objective: To identify the specific human cytochrome P450 isoforms responsible for isoflurane metabolism.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2D6, CYP2E1, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Isoflurane
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubation vials
-
Analytical instrumentation for metabolite quantification (as in Protocol 1)
-
Selective chemical inhibitors for specific CYP isoforms (optional, for confirmation)
Procedure:
-
Individually incubate each recombinant human CYP isoform with isoflurane in the presence of the NADPH regenerating system.
-
Follow the incubation and termination procedures as described in Protocol 1.
-
Quantify the formation of the primary metabolites (trifluoroacetic acid and fluoride) for each CYP isoform.
-
The CYP isoform that produces the highest amount of metabolites is identified as the primary enzyme responsible for isoflurane metabolism.
-
(Optional) To confirm the results, perform inhibition studies using isoform-selective chemical inhibitors. Incubate isoflurane with HLMs in the presence and absence of each inhibitor and measure the change in metabolite formation. A significant reduction in metabolism in the presence of a specific inhibitor confirms the involvement of that CYP isoform.
Protocol 3: In Vivo Evaluation of Isoflurane Metabolism in an Animal Model
Objective: To assess the in vivo metabolism of isoflurane and the excretion of its metabolites.
Materials:
-
Animal model (e.g., rats)
-
Isoflurane anesthesia delivery system
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation for the quantification of isoflurane in exhaled air and metabolites in urine and plasma.
Procedure:
-
Acclimatize the animals in metabolic cages.
-
Administer a defined concentration of isoflurane for a specified duration.
-
Monitor the concentration of isoflurane in the inspired and expired air to determine uptake.
-
Collect urine and blood samples at various time points during and after anesthesia.
-
Analyze the collected samples for the presence and concentration of trifluoroacetic acid and inorganic fluoride.
-
Calculate the percentage of the absorbed isoflurane dose that is metabolized and excreted as metabolites.
-
To investigate the role of specific enzymes, pre-treat a group of animals with an inducer or inhibitor of CYP2E1 (e.g., ethanol as an inducer, disulfiram as an inhibitor) and compare the metabolic profile to a control group.
Visualizations
Caption: Metabolic pathway of Isoflurane in the liver.
Caption: Experimental workflow for in vitro metabolism studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical isoflurane metabolism by cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1,1,2-trifluoro-1-methoxyethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Bromo-1,1,2-trifluoro-1-methoxyethane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Challenges in the synthesis of 2-Bromo-1,1,2-trifluoro-1-methoxyethane often revolve around precursor stability, reaction control, and purification of the final product. Below are common issues and recommended solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solutions |
| Inefficient Precursor Generation: If synthesizing from a fluoroalkene, the starting material may be volatile or prone to polymerization. | - Ensure accurate measurement of the starting alkene, potentially by mass rather than volume.- Use fresh, purified alkene for each reaction.- Maintain the recommended reaction temperature to minimize side reactions. |
| Poor Nucleophilicity of Methoxide: Steric hindrance or solvent effects can reduce the effectiveness of the methoxide addition. | - Use a strong base to generate sodium methoxide in situ (e.g., sodium metal or sodium hydride in dry methanol).- Consider a phase-transfer catalyst if using a biphasic system.- Ensure the reaction medium is anhydrous, as water will consume the methoxide. |
| Decomposition of Reactants or Product: The presence of strong bases can lead to elimination reactions, especially at elevated temperatures. | - Maintain strict temperature control throughout the reaction.- Add reagents slowly to manage any exothermic processes.- Quench the reaction as soon as analysis (e.g., GC-MS or TLC) indicates product formation has ceased. |
Issue 2: Formation of Significant Impurities
| Potential Impurity | Identification | Mitigation and Removal |
| Unreacted Starting Materials | GC-MS, NMR | - Drive the reaction to completion by adjusting stoichiometry or reaction time.- Remove by fractional distillation or column chromatography. |
| Over-brominated Species | GC-MS (higher m/z with characteristic bromine isotope pattern) | - Use a controlled amount of the brominating agent.- Monitor the reaction progress closely and stop it before significant over-bromination occurs. |
| Elimination Byproducts (alkenes) | GC-MS, ¹H NMR (alkenyl proton signals) | - Use a less sterically hindered base or lower reaction temperatures.- Can often be removed by careful fractional distillation. |
| Polymeric materials | Baseline noise in NMR, non-eluting material in GC | - Filter the crude reaction mixture before workup.- Can sometimes be precipitated by the addition of a non-polar solvent. |
Issue 3: Difficulty in Product Purification
| Problem | Suggested Approach |
| Co-elution with Impurities during Chromatography | - Optimize the solvent system for column chromatography; a gradient elution may be necessary.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Azeotrope Formation during Distillation | - Perform distillation under reduced pressure to alter boiling points.- Use a fractional distillation column with a higher number of theoretical plates. |
| Product Instability during Purification | - Avoid excessive heat during solvent removal (rotary evaporation).- Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities before distillation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for 2-Bromo-1,1,2-trifluoro-1-methoxyethane?
A1: While a standardized, high-yield synthesis is not widely published, two plausible routes can be proposed based on general principles of ether synthesis and fluorination chemistry:
-
Nucleophilic Addition of Methoxide to a Halogenated Alkene: This would involve the reaction of sodium methoxide with a suitable precursor like 1-bromo-1,2,2-trifluoroethene. The challenge lies in the synthesis and stability of the starting alkene.
-
Williamson Ether Synthesis approach: This could involve the reaction of a partially fluorinated alcohol with a brominating agent. However, the selectivity of bromination can be a significant challenge. The Williamson ether synthesis is a classic method for preparing ethers from an alkoxide and a haloalkane.[2][3]
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A2: A combination of techniques is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring reaction progress, identifying volatile impurities, and confirming the molecular weight of the product (look for the characteristic M and M+2 isotope pattern for bromine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural elucidation. ¹⁹F NMR is particularly crucial for confirming the fluorine environments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the C-O-C ether linkage.
Q3: How can I handle the volatility of the starting materials and product?
A3: Given the likely low boiling point of the target molecule and its precursors, it is crucial to use glassware with efficient condensers and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent loss of material and reaction with atmospheric moisture. Cooling the receiving flask during distillation is also recommended.
Q4: Are there any specific safety precautions for this synthesis?
A4: Yes. Many fluorinated organic compounds can be toxic. It is essential to handle all chemicals in a well-ventilated fume hood. Brominating agents are corrosive and toxic. Reactions involving sodium metal or sodium hydride are highly flammable and water-reactive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Proposed Experimental Protocols
Protocol 1: Nucleophilic Addition of Methoxide to 1-bromo-1,2,2-trifluoroethene (Hypothetical)
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, carefully add sodium metal (1.0 eq.) to anhydrous methanol (sufficient to dissolve) at 0 °C. Allow the reaction to proceed until all the sodium has reacted.
-
Addition Reaction: Cool the sodium methoxide solution to 0 °C and slowly add a solution of 1-bromo-1,2,2-trifluoroethene (1.0 eq.) in anhydrous THF via a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Carefully remove the solvent by distillation at atmospheric pressure. Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Free-Radical Bromination of 1,1,2-Trifluoro-1-methoxyethane (Hypothetical)
-
Reaction Setup: In a quartz reaction vessel equipped with a reflux condenser, magnetic stirrer, and a gas inlet, dissolve 1,1,2-trifluoro-1-methoxyethane (1.0 eq.) in a suitable inert solvent (e.g., carbon tetrachloride).
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq.).
-
Bromination: Slowly add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise while irradiating the mixture with a UV lamp. Maintain the reaction temperature at a gentle reflux.
-
Reaction Monitoring: Monitor the disappearance of the starting material by GC-MS.
-
Workup: Cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation and purify the product by fractional distillation under reduced pressure.
Visualizations
References
- 1. 2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
Improving the yield and purity of Roflurane synthesis
Technical Support Center: Roflurane Synthesis
Disclaimer: Detailed public information on the synthesis of this compound is limited. This guide leverages established principles and data from the synthesis of structurally similar fluorinated anesthetic ethers, such as Sevoflurane, to provide troubleshooting advice and protocols. The challenges and solutions presented are analogous and should be adapted to the specific requirements of this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Reaction Yield
Q1: My this compound synthesis reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in fluorinated ether synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: A primary cause of low yield is the incomplete consumption of starting materials.
-
Troubleshooting:
-
Reaction Time & Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. Monitor the reaction progress using analytical techniques like GC-MS or TLC.[1] For some fluorination reactions, initial cooling (e.g., -78°C to 0°C) followed by a gradual warming to room temperature can improve selectivity and yield.[2]
-
Reagent Activity: The quality and activity of the fluorinating agent are critical. Use freshly opened or properly stored reagents, as many are sensitive to moisture.[3] The efficacy of reagents like potassium fluoride can directly impact reaction completeness and final yield.[4][5]
-
Mixing: Inefficient mixing can lead to localized concentration gradients and reduced reaction rates, which is a common problem during scale-up. Ensure vigorous and uniform stirring.
-
-
-
Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Over-fluorination: This can occur if the stoichiometry of the fluorinating agent is too high. Carefully control the molar ratio of your reagents.
-
Elimination Reactions: Dehydration of alcohol precursors or elimination from the product can form unsaturated byproducts, especially at higher temperatures. Performing the reaction at lower temperatures can often minimize this.
-
Formation of Ether Byproducts: With highly acidic alcohols like hexafluoroisopropanol (HFIP), which is structurally similar to precursors that might be used for this compound, the formation of ether byproducts is a known issue.
-
-
-
Product Loss During Work-up and Purification:
-
Troubleshooting:
-
Volatility: Fluorinated ethers can be volatile. Use cooled receiving flasks during distillation or rotary evaporation and avoid high vacuum to prevent product loss.
-
Aqueous Solubility: Some fluorinated compounds have partial water solubility. During aqueous work-up, product can be lost to the aqueous layer. Perform multiple extractions and consider adding brine to the aqueous layer to decrease the solubility of your product and improve extraction efficiency.
-
-
Issue 2: Product Purity
Q2: I've successfully synthesized the crude product, but I'm facing challenges in achieving high purity. What are common impurities and how can I remove them?
A: Achieving high purity is crucial. Impurities can originate from starting materials, side reactions, or degradation.
-
Common Impurities & Their Sources:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Structurally Related Impurities: These arise from side reactions and can be difficult to separate. Examples include isomers or products of elimination/over-fluorination.
-
Residual Solvents: Solvents used in the reaction or purification steps may be present in the final product.
-
Degradation Products: The product may degrade during the reaction, work-up, or storage. For instance, dehydrofluorination of sevoflurane can lead to the formation of Compound A.
-
-
Purification Strategies:
-
Fractional Distillation: This is a primary method for purifying volatile liquid products like fluorinated ethers. However, challenges can arise:
-
Azeotropes: The product may form an azeotrope with starting materials or byproducts, making separation by conventional distillation difficult. For example, a maximum boiling azeotrope was observed in one sevoflurane synthesis route. Exploring different pressure conditions or using azeotropic breaking agents may be necessary.
-
-
Washing/Extraction: A thorough aqueous wash can remove water-soluble impurities and reagents.
-
Recrystallization/Slurrying: While less common for volatile liquids, if solid intermediates are used, recrystallization is a powerful purification technique that can effectively remove structurally different impurities.
-
Chromatography: For laboratory-scale purification, column chromatography can be effective, but care must be taken if the product is acid-sensitive. For analytical purposes, Gas Chromatography (GC) is the most common method for determining purity and identifying impurities.
-
Issue 3: Analytical Methods
Q3: What are the recommended analytical methods for monitoring reaction progress and determining the final purity of this compound?
A: A combination of analytical techniques is often employed for comprehensive analysis.
-
Gas Chromatography (GC): This is the most suitable method for the quantitative analysis of volatile compounds like this compound and for detecting impurities. A flame ionization detector (FID) is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities by providing mass-to-charge ratio data, which helps in elucidating their structures.
-
Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) Spectrometry: This can be a fast and accurate technique for the quantitative determination of the bulk product. It is particularly useful for quick identification and assay of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the structure of the final product and identifying and quantifying impurities.
Data Presentation
Table 1: Factors Influencing Yield and Purity in Analogous Fluorinated Ether Synthesis
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Fluorinating Agent Quality | Fresh, high-purity KF | High yield (e.g., 73%) | |
| KF exposed to moisture (re-dried) | Significantly lower yield (e.g., 28%) | ||
| Reaction Temperature | Low temperature (-78°C to 0°C) | Improved selectivity, minimizes side reactions (elimination) | |
| High temperature (>50°C) | Can promote side reactions like polymerization or over-nitration in analogous systems. | ||
| Stoichiometry | 1.0 - 1.1 equivalents of fluorinating agent | Recommended for selective mono-fluorination, minimizes over-fluorination. | |
| >1.5 equivalents of fluorinating agent | Increased risk of over-fluorination. | ||
| Final Purity | After purification | Typically very high, e.g., >99.97% |
Experimental Protocols
Protocol 1: General Procedure for Fluorination (Deoxofluorination of an Alcohol Precursor)
This is a representative protocol based on common deoxofluorination reactions and should be adapted for the specific this compound precursor.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol precursor (1.0 eq.) in a dry, chlorinated solvent (e.g., dichloromethane) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (1.1-1.5 eq.) dropwise to the cooled solution. Maintain the temperature below -70 °C during addition.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-16 hours. Monitor the reaction's progress by GC.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine. To maximize recovery, extract the aqueous layers multiple times with the organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter and carefully remove the solvent by distillation or rotary evaporation, using a cooled receiving flask.
-
Purification: Purify the crude product by fractional distillation to obtain the final high-purity product.
Visualizations
Caption: A decision tree for troubleshooting low yield issues.
Caption: Logical diagram of potential impurity sources.
Caption: A typical experimental workflow for synthesis.
References
Stability issues of Roflurane under different storage conditions
Disclaimer: The compound "Roflurane" could not be identified in scientific literature or chemical databases. It is presumed to be a typographical error. This technical support center guide has been created as a template using the placeholder [Compound Name] and incorporates general principles and representative data for the stability testing of pharmaceutical compounds, drawing parallels from known volatile anesthetics like Sevoflurane and Isoflurane where appropriate. Researchers should substitute [Compound Name] with their actual molecule of interest and determine the specific stability profile accordingly.
Technical Support Center: Stability of [Compound Name]
This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability of [Compound Name] under various experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for [Compound Name]?
A1: [Compound Name] should be stored in a cool, well-ventilated area, protected from light.[1] Recommended long-term storage is typically between 15-30°C in tightly sealed containers.[1] For aqueous solutions, refrigeration at 2-8°C is advised to minimize degradation.
Q2: What are the common degradation pathways for [Compound Name]?
A2: The stability of halogenated compounds like [Compound Name] can be compromised by factors such as pH, light, and temperature.[2][3] Common degradation pathways include:
-
Hydrolysis: Accelerated under acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light can cause bond cleavage, particularly in compounds with conjugated systems or halogenated components.
-
Oxidation: Reaction with atmospheric oxygen or oxidizing agents can lead to impurity formation.
-
Thermal Degradation: High temperatures can accelerate chemical reactions, leading to the formation of various degradation products.
Q3: I observe a new peak in my HPLC/GC analysis after storing a solution of [Compound Name]. What could this be?
A3: A new peak likely indicates the formation of a degradation product. The identity of the peak depends on the storage conditions. For instance, with related anesthetics like sevoflurane, interaction with carbon dioxide absorbents can lead to the formation of specific compounds like "Compound A". To identify the impurity, consider the storage conditions (e.g., pH, light exposure, temperature) and use techniques like mass spectrometry (MS) for structural elucidation.
Q4: How can I prevent the degradation of [Compound Name] during my experiments?
A4: To minimize degradation:
-
Prepare solutions fresh whenever possible.
-
If solutions must be stored, keep them at 2-8°C in amber vials or wrapped in aluminum foil to protect from light.
-
Use buffers to maintain a stable pH if working with aqueous solutions.
-
Degas solvents to remove dissolved oxygen, which can mitigate oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency / Reduced Analytical Signal | Degradation of the active pharmaceutical ingredient (API). | Verify storage conditions (temperature, light protection). Analyze for known degradants. Prepare a fresh standard and sample for comparison. |
| Precipitate Formation in Solution | Poor solubility at storage temperature or formation of an insoluble degradation product. | Equilibrate the solution to room temperature. If precipitate remains, it may be a degradant. Analyze the supernatant and attempt to identify the precipitate. |
| Discoloration of Solution | Formation of chromophoric degradation products, often due to oxidation or photodegradation. | Discard the solution. Ensure future preparations are protected from light and consider using antioxidants if compatible with the experimental design. |
| Inconsistent Results Between Experiments | Variable degradation due to inconsistent solution preparation or storage times. | Standardize solution preparation, handling, and storage protocols. Define a maximum storage time for solutions before they must be discarded. |
Quantitative Stability Data
The following tables summarize illustrative stability data for [Compound Name] under forced degradation conditions. These studies are essential for understanding the intrinsic stability of a molecule.
Table 1: Stability of [Compound Name] (1 mg/mL Solution) Under Various Stress Conditions for 72 Hours
| Condition | % Assay of [Compound Name] | Total Impurities (%) | Appearance of Solution |
| Control (5°C, Dark) | 99.8% | 0.2% | Clear, Colorless |
| 0.1 M HCl (60°C) | 85.2% | 14.8% | Clear, Colorless |
| 0.1 M NaOH (60°C) | 78.9% | 21.1% | Clear, Colorless |
| 5% H₂O₂ (Room Temp) | 92.5% | 7.5% | Clear, Colorless |
| Heat (80°C) | 96.1% | 3.9% | Clear, Colorless |
| Photolytic (UV/Vis Light) | 89.7% | 10.3% | Faint Yellow Tint |
Table 2: Long-Term and Accelerated Stability of Solid [Compound Name]
| Storage Condition | Duration | % Assay of [Compound Name] | Total Impurities (%) |
| Long-Term: 25°C / 60% RH | 12 Months | 99.5% | 0.5% |
| Intermediate: 30°C / 65% RH | 6 Months | 98.9% | 1.1% |
| Accelerated: 40°C / 75% RH | 6 Months | 97.2% | 2.8% |
Experimental Protocols
Methodology for Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of [Compound Name] in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid and Base Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.2 M HCl (for acid) and 5 mL of 0.2 M NaOH (for base) in separate flasks.
-
Incubate at 60°C for up to 72 hours.
-
At specified time points, withdraw samples, neutralize (base for acid sample, acid for base sample), and dilute to a final concentration of 0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of stock solution with 5 mL of 10% hydrogen peroxide.
-
Store at room temperature, protected from light, for up to 72 hours.
-
Withdraw and dilute samples for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of [Compound Name] in a climate chamber at 80°C.
-
Separately, incubate 10 mL of the stock solution at 80°C.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid [Compound Name] to a calibrated light source providing UV and visible output (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in foil to block light exposure.
-
Analyze samples at specified time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to determine the remaining percentage of [Compound Name] and profile the degradation products.
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation study of [Compound Name].
Illustrative Degradation Pathway
Caption: Potential degradation pathways of [Compound Name].
References
Technical Support Center: Overcoming Roflurane Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the poor aqueous solubility of Roflurane, a common challenge in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of this compound and similar halogenated ethers?
A1: this compound, like other halogenated ethers such as Isoflurane and Enflurane, exhibits poor solubility in water.[1][2][3] This intrinsic hydrophobicity presents a significant hurdle for preparing stock solutions and experimental media for in vitro and in vivo studies. The solubility of these compounds is often in the low millimolar range. For instance, the aqueous solubility of Isoflurane is approximately 13.5 mM at 25°C.[4][5]
Q2: Why is this compound poorly soluble in water?
A2: The low solubility is due to its chemical structure. This compound is a nonpolar, lipophilic molecule. Water is a highly polar solvent that forms strong hydrogen bonds. According to the "like dissolves like" principle, the large nonpolar surface area of this compound disrupts the hydrogen bonding network of water, making it energetically unfavorable for it to dissolve.
Q3: What are the primary methods for enhancing the aqueous solubility of this compound?
A3: Several techniques can be employed to increase the solubility of poorly soluble drugs like this compound. The most common and effective methods for laboratory-scale preparations include:
-
Co-solvents: Using a water-miscible organic solvent to increase the solubility.
-
Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex.
-
Surfactants: Forming micelles that encapsulate the hydrophobic drug.
-
Nanoparticle Formulations: Developing nano-based drug delivery systems like nanoemulsions.
Q4: How do I choose the right solubilization method for my experiment?
A4: The choice of method depends on the experimental context, particularly the biological system being used (e.g., cell culture, animal model) and the required final concentration of this compound.
-
For in vitro cell culture: Cyclodextrins are often preferred as they generally exhibit lower cytotoxicity compared to organic co-solvents and surfactants.
-
For short-term in vitro assays: A small percentage of a co-solvent like DMSO or ethanol might be acceptable, but a vehicle control is critical.
-
For in vivo studies: Formulations involving cyclodextrins or nanoemulsions are often necessary to achieve required concentrations while minimizing toxicity.
Troubleshooting Guide
This section addresses common problems encountered when preparing and using this compound solutions.
Problem: My this compound solution is cloudy or contains visible precipitates.
| Possible Cause | Solution |
| Concentration Exceeds Solubility Limit | The desired concentration of this compound is higher than its solubility in the chosen solvent system. |
| 1. Verify Solubility: Check the established solubility limit in your specific vehicle (see data tables below).2. Increase Solubilizing Agent: Incrementally increase the concentration of the co-solvent, cyclodextrin, or surfactant.3. Gentle Warming: Briefly warm the solution (e.g., to 37°C) to aid dissolution, then allow it to cool to room temperature. Be cautious, as the compound may precipitate upon cooling.4. pH Adjustment: If applicable to the compound, adjust the pH of the buffer, although this is less effective for neutral molecules like halogenated ethers. | |
| Improper Mixing/Dissolution Technique | The compound has not been adequately dissolved. |
| 1. Sonication: Use a bath sonicator for 5-15 minutes to break up aggregates.2. Vortexing: Vortex the solution vigorously for 1-2 minutes.3. Order of Addition: Always add the concentrated this compound stock solution to the larger volume of aqueous media while vortexing to prevent localized precipitation. |
Problem: I am observing cytotoxicity or other artifacts in my cell-based assays.
| Possible Cause | Solution |
| Vehicle Toxicity | The solubilizing agent (co-solvent, surfactant) is toxic to the cells at the concentration used. |
| 1. Run a Vehicle Control: Always include a control group treated with the same concentration of the solubilization vehicle without this compound.2. Lower Vehicle Concentration: Reduce the final concentration of the solubilizing agent to the lowest effective level. For co-solvents like DMSO, a final concentration below 0.1% is recommended for most cell lines.3. Switch Solubilizing Agent: Consider switching to a less toxic alternative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is generally well-tolerated by cells. |
Solubility Enhancement Data
The following tables provide a comparative overview of common solubilization techniques.
Table 1: Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Typical Starting Concentration | Maximum Recommended % (v/v) in Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50% in stock | < 0.5% | Can induce cell differentiation or toxicity. |
| Ethanol (EtOH) | 10-50% in stock | < 0.5% | Can cause cellular stress. |
| Polyethylene Glycol 400 (PEG 400) | 20-60% | Variable; must be tested | Generally lower toxicity than DMSO/EtOH. |
| Propylene Glycol (PG) | 20-50% | Variable; must be tested | Common in parenteral formulations. |
Table 2: Comparison of Solubility Enhancement Methods
| Method | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity. | Simple, rapid, and cost-effective. | Potential for vehicle toxicity; may precipitate on dilution. |
| Cyclodextrins | Forms a water-soluble inclusion complex. | High solubilization capacity; low toxicity; stabilizes the drug. | Higher cost; potential for interactions with other molecules. |
| Surfactants | Forms micelles to encapsulate the drug. | High solubilizing power. | Potential for cell membrane disruption and toxicity. |
| Nanoemulsions | Disperses drug in a lipid-based nanoparticle. | High drug loading; suitable for in vivo delivery; protects the drug. | Complex preparation; requires specialized equipment. |
Experimental Protocols & Visualizations
Troubleshooting Workflow for this compound Solubility Issues
The diagram below outlines a logical workflow for addressing solubility challenges during experimental setup.
Caption: Troubleshooting workflow for this compound solubility.
Protocol 1: Solubilization using Cyclodextrins
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice for enhancing the solubility of hydrophobic compounds.
Objective: To prepare a 10 mM stock solution of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-Buffered Saline (PBS) or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer and bath sonicator
Procedure:
-
Prepare HP-β-CD Solution: Weigh out the required amount of HP-β-CD to make a 40% (w/v) solution in your desired buffer (e.g., 400 mg of HP-β-CD in 1 mL of PBS). Warm slightly (to ~37°C) and vortex until fully dissolved.
-
Weigh this compound: Accurately weigh the amount of this compound needed for your target concentration.
-
Combine and Mix: Add the weighed this compound to the pre-warmed HP-β-CD solution.
-
Vortex: Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate: Place the tube in a bath sonicator for 15-30 minutes to ensure complete dissolution and complex formation.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 4°C or -20°C as determined by stability studies.
Mechanism of Cyclodextrin Inclusion:
The diagram below illustrates how the hydrophobic this compound molecule is encapsulated within the lipophilic core of the cyclodextrin, while the hydrophilic exterior allows the complex to dissolve in water.
Caption: Mechanism of this compound solubilization by cyclodextrin.
Protocol 2: Solubilization using Surfactants
This protocol uses Polysorbate 80 (Tween 80), a non-ionic surfactant, to form micelles that solubilize this compound.
Objective: To prepare a this compound solution using micellar solubilization.
Materials:
-
This compound
-
Polysorbate 80 (Tween 80)
-
Deionized water or desired buffer
-
Glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Surfactant Solution: Prepare a 1-5% (v/v) solution of Tween 80 in your desired buffer.
-
Add this compound: Add the required amount of this compound directly to the surfactant solution.
-
Stir: Place the vial on a magnetic stirrer and stir at room temperature overnight or until the solution is clear. Gentle heating can accelerate the process.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
-
Control: Remember to prepare a vehicle control with the same concentration of Tween 80.
Mechanism of Surfactant Micelle Formation:
Surfactant molecules arrange themselves into spherical structures called micelles in aqueous solution. The hydrophobic tails face inward, creating a core that can encapsulate this compound, while the hydrophilic heads face outward, interacting with water.
Caption: this compound encapsulation within a surfactant micelle.
References
- 1. Isoflurane | C3H2ClF5O | CID 3763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoflurane CAS#: 26675-46-7 [m.chemicalbook.com]
- 3. 26675-46-7 CAS MSDS (Isoflurane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. The solubility of volatile anaesthetics in water at 25.0 degrees C using 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflurane - Wikipedia [en.wikipedia.org]
Technical Support Center: Roflurane Delivery Systems for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Roflurane and other volatile anesthetic delivery systems in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered with anesthetic vaporizers?
A1: The most frequent problems with anesthetic vaporizers include leaks within the delivery system, incorrect vaporizer calibration leading to inaccurate anesthetic concentration delivery, and issues with the waste anesthetic gas (WAG) scavenging system.[1][2][3] Regular equipment checks and maintenance are crucial to prevent these issues.[4][5]
Q2: How often should an anesthetic vaporizer be calibrated?
A2: Anesthetic vaporizers should have their calibration verified annually. However, if the vaporizer is used extensively (e.g., more than 500 hours per year) or is frequently moved, annual verification is recommended. If a vaporizer has been out of service for more than a year, it must be verified before use.
Q3: What is the acceptable deviation for vaporizer calibration?
A3: If the delivered concentration of the anesthetic agent is off by ±15% or more from the target value on the dial, the vaporizer must be serviced and recalibrated by a qualified technician. Some institutions may adhere to a stricter ±10% deviation.
Q4: Can I use a vaporizer manufactured for one anesthetic agent with another?
A4: No, vaporizers are agent-specific. A vaporizer manufactured for isoflurane, for example, must not be used for any other inhalant anesthetic. Using the wrong agent can lead to unpredictable and dangerous anesthetic delivery.
Q5: What are the recommended flow rates for oxygen/carrier gas?
A5: For induction in an induction chamber, a flow rate of <2.0 L/min is typically used. For maintenance via a nose cone, a lower flow rate of 0.5-1 L/min is common, depending on the vaporizer's calibration. It's important to use the lowest possible flow rate to minimize waste gas.
Troubleshooting Guides
Issue 1: Animal is Not Reaching or Maintaining a Surgical Plane of Anesthesia
This issue can be caused by a variety of factors, from insufficient anesthetic concentration to leaks in the system. Follow this workflow to diagnose and resolve the problem.
References
- 1. midmark.com [midmark.com]
- 2. Leakage of sevoflurane from vaporizer detected by air monitoring system: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prism Pharmatech » Products Archive How to Complete Calibration of Anesthesia Machine - Prism Pharmatech [prismpharmatech.com]
- 4. research.ucdavis.edu [research.ucdavis.edu]
- 5. Vaporizer Calibration and Maintenance [utoledo.edu]
Technical Support Center: Roflurane and Anesthetic Variability
Disclaimer: Roflurane is a selective phosphodiesterase 4 (PDE4) inhibitor and is not a primary anesthetic agent . It is approved for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The variability in anesthetic depth that you may be observing is likely due to a significant drug interaction between this compound and the primary anesthetic agent you are using, such as Isoflurane or Sevoflurane.[3][4] This guide is designed to help you understand and manage this interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for breaking down cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells. By inhibiting PDE4, this compound increases intracellular cAMP levels.[5] In the central nervous system (CNS), elevated cAMP activates downstream signaling pathways, such as the Protein Kinase A (PKA) and cAMP Response Element-Binding protein (CREB) pathway, which are involved in neuronal activity, neuroprotection, and inflammation.
Q2: How does this compound administration lead to variability and increased depth of anesthesia?
A2: this compound is not an anesthetic itself, but it potentiates, or enhances, the effects of primary volatile anesthetics like Isoflurane. This means that when this compound is present, a standard dose of Isoflurane will produce a deeper and longer-lasting anesthetic effect than expected. The mechanism is thought to involve this compound's ability to increase cAMP in neurons, synergizing with the inhibitory effects of anesthetics on neuronal activity. This potentiation is a class effect of brain-penetrant PDE4 inhibitors.
Q3: What are the observable signs of this potentiation effect?
A3: The most common sign is a significant delay in the recovery from anesthesia. In laboratory mice, this is measured as a prolonged "time-to-righting," which is the time it takes for an animal to correct its position after being placed on its back. Other signs include an unexpectedly deep plane of anesthesia at standard anesthetic concentrations, which may be accompanied by excessive respiratory and cardiovascular depression.
Q4: Are there other drugs or factors that can influence the effects of this compound?
A4: Yes. The metabolism of this compound is primarily handled by the cytochrome P450 enzymes CYP3A4 and CYP1A2. Therefore, co-administration of other drugs that induce or inhibit these enzymes can alter this compound's concentration and its effects.
-
Strong CYP inducers (e.g., rifampicin, phenobarbital, carbamazepine) can decrease this compound's effectiveness and are generally not recommended for co-administration.
-
CYP inhibitors (e.g., erythromycin, ketoconazole, cimetidine) can increase this compound's systemic exposure and may lead to more pronounced side effects and a greater potentiation of anesthesia.
Troubleshooting Guide
Q5: My animals are taking much longer than expected to recover from Isoflurane anesthesia after being treated with this compound. What should I do?
A5: This is the most likely manifestation of the potentiation effect.
-
Immediate Action: Continue to monitor the animal's vital signs—especially respiratory rate and body temperature—until it has fully recovered. Provide supplemental oxygen and thermal support as needed. Do not leave the animal unattended.
-
For Future Experiments: The most direct solution is to reduce the concentration of the primary anesthetic (e.g., Isoflurane). Since this compound is enhancing the anesthetic's potency, a lower dose of the anesthetic is required to achieve the desired surgical plane. We recommend performing a pilot study with a small number of animals to determine the optimal anesthetic concentration in the presence of your specific this compound dose.
Q6: I'm observing significant respiratory depression (slow, shallow breathing) and/or hypotension at what should be a normal maintenance concentration of Isoflurane.
A6: This indicates the animal is in too deep a plane of anesthesia due to the synergistic effect of this compound.
-
Immediate Action: Immediately reduce the vaporizer setting for the inhalant anesthetic. If the animal's condition does not improve, turn off the vaporizer and ventilate the animal with 100% oxygen until vital signs stabilize.
-
Troubleshooting Steps:
-
Confirm Equipment Function: Ensure your vaporizer is calibrated correctly and there are no leaks in the system.
-
Review Dosing: Double-check the doses of both this compound and the anesthetic. Was the correct calculation made?
-
Adjust Anesthetic Plan: For subsequent procedures, start with a lower maintenance concentration of the inhalant anesthetic and titrate to effect based on reflex responses (e.g., pedal withdrawal reflex) rather than relying on a standard percentage.
-
Q7: I'm seeing high variability in recovery times across animals within the same experimental group. Why is this happening?
A7: Several factors can contribute to inter-animal variability:
-
Individual Metabolism: Minor differences in liver enzyme function (CYP3A4/1A2) can affect how quickly each animal metabolizes this compound.
-
Body Composition and Temperature: Body fat can act as a reservoir for lipophilic drugs like Isoflurane, and hypothermia can significantly slow drug metabolism and prolong recovery. Ensure all animals are kept normothermic on a warming pad throughout the procedure and recovery.
-
Underlying Health Status: Subclinical health issues can impact an animal's ability to metabolize and clear anesthetic agents.
-
Inconsistent Dosing: Ensure precise and consistent administration of this compound for all animals in the group.
Quantitative Data
The potentiation of Isoflurane-induced anesthesia has been quantified in mice. The following tables summarize key findings from a study investigating the effect of various PDE4 inhibitors on the time-to-righting reflex.
Table 1: Effect of Different PAN-PDE4 Inhibitors on Isoflurane Anesthesia Recovery Time
| Compound (1 mg/kg, i.p.) | Mean Time-to-Righting (seconds) | Standard Error of Mean (SEM) |
|---|---|---|
| Solvent (Control) | 135 | ± 15 |
| Roflumilast | 290 | ± 30 |
| Rolipram | 450 | ± 50 |
| Piclamilast | 600 | ± 60 |
| RS25344 | 1200 | ± 120 |
Data derived from studies on the potentiation of Isoflurane anesthesia by PDE4 inhibitors in mice.
Table 2: Dose-Dependent Effect of this compound on Isoflurane Anesthesia Recovery Time
| This compound Dose (mg/kg, i.p.) | Mean Time-to-Righting (seconds) | Standard Error of Mean (SEM) |
|---|---|---|
| 0 (Solvent) | 135 | ± 15 |
| 0.1 | 150 | ± 20 |
| 0.3 | 200 | ± 25 |
| 1.0 | 290 | ± 30 |
| 3.0 | 400 | ± 40 |
Data derived from dose-response curve analysis in mice. Doses of ≥1 mg/kg this compound were required to produce a statistically significant prolongation of anesthesia.
Experimental Protocols
Protocol 1: Assessment of Anesthetic Depth using Time-to-Righting Reflex
This protocol is used to quantify the duration and depth of anesthesia by measuring the recovery of the righting reflex.
Methodology:
-
Administer this compound or the control vehicle at the desired dose and route (e.g., intraperitoneal injection). Wait for the appropriate time for the drug to take effect (e.g., 30 minutes).
-
Place the animal (e.g., a mouse) into an induction chamber with a set concentration of the primary anesthetic (e.g., 5% Isoflurane for induction, delivered with oxygen).
-
Once the animal loses its righting reflex and becomes immobile, maintain anesthesia for a standardized period (e.g., 5-10 minutes) at a maintenance concentration (e.g., 2% Isoflurane).
-
At the end of the maintenance period, turn off the vaporizer and immediately remove the animal from the chamber, placing it on its back in a clean, quiet cage.
-
Simultaneously, start a stopwatch.
-
Observe the animal continuously. The "time-to-righting" is the time elapsed until the animal successfully rights itself onto all four paws.
-
Monitor the animal until it is fully ambulatory.
Protocol 2: Monitoring Vital Signs During Anesthesia
Continuous monitoring is essential to ensure animal welfare and prevent anesthetic overdose, especially when using a potentiating agent like this compound.
Methodology:
-
Pre-Anesthesia: Record baseline vital signs, including heart rate, respiratory rate, and temperature.
-
Induction & Maintenance: After inducing anesthesia, place the animal on a surgical monitoring platform equipped with sensors.
-
Heart Rate (HR): Monitor via ECG or a pulse oximeter. For mice, a normal anesthetized HR is typically 260-500 beats/min. A sudden drop can indicate an excessive anesthetic depth.
-
Respiratory Rate (RR): Monitor by observing chest movements or with a dedicated sensor. For mice, a normal anesthetized RR is 70-110 breaths/min. A decrease of more than 50% or a pattern of shallow breathing indicates the animal may be too deep.
-
Body Temperature: Use a rectal probe to monitor core body temperature. Maintain normothermia (36.5-38.0°C) using a circulating water warming pad or other controlled heat source. Anesthetic agents inhibit thermoregulation, making animals susceptible to hypothermia, which prolongs recovery.
-
Oxygen Saturation (SpO2): Use a pulse oximeter (e.g., on a paw or tail) to ensure adequate oxygenation. Readings should remain above 95%.
-
Record Keeping: Document all vital signs at regular intervals (e.g., every 10-15 minutes) throughout the procedure.
Visualizations
Caption: Signaling pathway of this compound-mediated anesthetic potentiation.
Caption: Troubleshooting workflow for excessive anesthetic depth.
Caption: Experimental workflow for the Time-to-Righting reflex assay.
References
- 1. Daliresp (roflumilast): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Roflumilast: a review of its use in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cAMP-phosphodiesterase 4 (PDE4) potentiates the anesthetic effects of Isoflurane in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Isoflurane Dosage for Different Animal Species
Disclaimer: The information provided is for research and professional use only. All procedures should be conducted by trained personnel in accordance with institutional and regulatory guidelines. The user's query mentioned "Roflurane," which is likely a typographical error. This guide pertains to Isoflurane, a widely used inhalant anesthetic in veterinary medicine and animal research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Isoflurane dosage for various animal species during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is Isoflurane and how does it work?
Isoflurane is a halogenated ether used for inducing and maintaining general anesthesia.[1] Its exact mechanism is not fully understood, but it is known to enhance the activity of inhibitory neurotransmitter receptors like GABA-A and glycine receptors, while inhibiting excitatory receptors such as NMDA glutamate receptors.[1][2][3] This action leads to a reduction in pain sensitivity and muscle relaxation.[1]
2. What is Minimum Alveolar Concentration (MAC) and why is it important?
Minimum Alveolar Concentration (MAC) is the concentration of an inhaled anesthetic in the alveoli at which 50% of subjects do not move in response to a noxious stimulus. It is a crucial measure of anesthetic potency; a lower MAC value indicates a more potent anesthetic. MAC is species-specific and serves as a foundational guide for determining the appropriate anesthetic depth.
3. What factors can influence the MAC of Isoflurane?
Several factors can alter the required dose of Isoflurane by affecting its MAC. These include:
-
Concurrent Medications: Sedatives and analgesics can reduce the MAC.
-
Patient Age: Both very young and very old animals may require less anesthetic.
-
Body Temperature: Hypothermia decreases the MAC, while hyperthermia increases it.
-
Pregnancy: MAC is generally lower in pregnant animals.
-
Health Status: Severe hypotension or hypoxia can also lower the required MAC.
4. Can Isoflurane be used as the sole anesthetic agent?
While Isoflurane can be used for both induction and maintenance of anesthesia, it has little to no analgesic (pain-relieving) properties. Therefore, for any painful procedure, it is essential to provide adequate analgesia through other medications before, during, and after the surgery.
5. How is Isoflurane administered?
Isoflurane is a liquid that must be vaporized using a precision vaporizer, which allows for accurate control of the anesthetic concentration. The vapor is then delivered to the animal in a carrier gas, typically oxygen or a mixture of oxygen and nitrous oxide, via an induction chamber, face mask, or endotracheal tube.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Animal is not reaching the desired anesthetic depth. | - Vaporizer setting is too low.- Leak in the anesthetic circuit.- Inadequate seal of the face mask or endotracheal tube cuff.- The animal is holding its breath (common in reptiles).- Vaporizer is empty or malfunctioning.- Oxygen flow rate is too low. | - Gradually increase the vaporizer setting while closely monitoring the animal.- Perform a leak test on the anesthetic machine and circuit.- Ensure a proper fit of the mask or inflate the endotracheal tube cuff appropriately.- For breath-holding animals, consider premedication or assisted ventilation.- Check the Isoflurane level in the vaporizer and ensure it is functioning correctly.- Ensure the oxygen flow rate is adequate for the circuit and animal size. |
| Animal is too deeply anesthetized (e.g., severe respiratory depression, hypotension). | - Vaporizer setting is too high.- Concurrent use of other CNS depressant drugs.- Hypothermia.- Underlying health conditions. | - Immediately decrease the vaporizer setting or turn it off temporarily while continuing oxygen flow.- Provide ventilatory support if necessary.- Administer intravenous fluids to support blood pressure.- Ensure the animal is on a heating pad to maintain normal body temperature.- Re-evaluate the anesthetic plan and consider reducing the dosage of other depressant drugs. |
| Animal experiences cardiac arrhythmias. | - Anesthetic overdose.- Hypoxia or hypercapnia.- Pre-existing cardiac disease.- Stimulation during a light plane of anesthesia. | - Reduce the anesthetic depth.- Ensure adequate oxygenation and ventilation.- Monitor vital signs closely, including ECG.- Ensure an appropriate depth of anesthesia before surgical stimulation. |
| Difficult or prolonged recovery from anesthesia. | - Prolonged anesthetic duration.- Hypothermia.- Hypoglycemia.- Underlying metabolic or organ dysfunction. | - Keep the animal on 100% oxygen for a few minutes after turning off the vaporizer.- Provide a warm, quiet environment for recovery.- Monitor body temperature and blood glucose, and provide support as needed.- Consider the health status of the animal and provide appropriate supportive care. |
| Personnel are exposed to waste anesthetic gas (WAG). | - Inadequate scavenging system.- Leaks in the anesthetic circuit.- Use of open-drop methods without proper ventilation. | - Use an active or passive scavenging system.- Ensure all connections are tight and perform regular leak checks.- When using induction chambers, purge with oxygen before opening.- All procedures with inhalant anesthetics should be performed in a well-ventilated area or a certified fume hood. |
Data Presentation: Isoflurane Dosage Guidelines
The following tables provide a summary of recommended Isoflurane concentrations for induction and maintenance, as well as established MAC values for various animal species. These values are intended as a starting point and should be adjusted based on individual patient response and the use of other medications.
Table 1: Recommended Isoflurane Concentrations (%)
| Species | Induction (%) | Maintenance (%) |
| Horse | 3.0 - 5.0 (following induction with an injectable agent) | 1.5 - 2.0 |
| Dog | 2.0 - 2.5 (following induction with an injectable agent) | 1.5 - 2.5 |
| Cat | Up to 5.0 (with or without premedication) | 1.5 - 2.5 |
| Small Mammals (Mouse, Rat, etc.) | 2.0 - 3.0 | 0.25 - 2.0 |
| Birds | 3.0 - 5.0 | 2.0 - 3.0 (species dependent) |
| Reptiles | 2.0 - 4.0 (induction can be slow due to breath-holding) | 1.0 - 3.0 |
| Piglets (up to 7 days) | Up to 5.0 | Not specified |
Table 2: Minimum Alveolar Concentration (MAC) of Isoflurane
| Species | MAC (%) |
| Horse | ~1.31 |
| Dog | ~1.28 - 1.3 |
| Cat | ~1.6 - 1.63 |
| Mouse | ~1.34 |
| Rat | ~1.38 - 2.4 (strain dependent) |
| Sheep | ~1.42 - 1.58 |
| Pig | ~1.41 - 2.00 |
| Desert Iguana | 3.14 (at 35°C) |
| Racing Pigeon | 1.45 |
| Cockatoo | 1.44 |
Experimental Protocols & Workflows
Protocol: General Anesthesia in a Rodent Using a Vaporizer
-
Preparation:
-
Check the anesthetic machine, including the oxygen supply, vaporizer level, and scavenging system.
-
Weigh the charcoal canister to ensure it has not reached its saturation limit.
-
Prepare and label all necessary drugs, including analgesics and emergency medications.
-
Place a heating pad set to 37°C in the surgical area.
-
-
Induction:
-
Place the animal in an induction chamber.
-
Set the oxygen flow rate to an appropriate level for the chamber size (e.g., 1 L/min).
-
Turn the vaporizer to 3-5% for induction.
-
Monitor the animal until it loses its righting reflex.
-
-
Maintenance:
-
Once induced, remove the animal from the chamber and place its nose in a nose cone.
-
Reduce the vaporizer setting to the maintenance range (e.g., 1.5-2.0%).
-
Reduce the oxygen flow rate to an appropriate level for the nose cone (e.g., 0.8-1.0 L/min).
-
Apply ophthalmic ointment to prevent corneal drying.
-
Confirm the depth of anesthesia by checking for a lack of response to a toe pinch.
-
-
Monitoring:
-
Continuously monitor respiratory rate and depth.
-
Monitor heart rate and mucous membrane color.
-
Maintain body temperature using the heating pad.
-
-
Recovery:
-
At the end of the procedure, turn off the vaporizer but continue to supply 100% oxygen for several minutes until the animal shows signs of waking.
-
Move the animal to a clean, warm recovery cage and monitor it until it is fully ambulatory.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
Refinement of analytical techniques for Roflurane detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of Roflurane. The information is tailored for researchers, scientists, and drug development professionals. Methodologies presented are based on established techniques for structurally similar volatile anesthetics and fluorinated ether compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and robust method for the analysis of volatile compounds like this compound.[1][2] Headspace sampling is often coupled with GC-MS to efficiently introduce the volatile analyte into the system while minimizing matrix effects.
Q2: Is it possible to analyze this compound using High-Performance Liquid Chromatography (HPLC)?
A2: While less common than GC, HPLC can be used for the analysis of fluorinated ether compounds. This typically requires specialized columns, such as those with fluorinated stationary phases (e.g., C8-F), and a mobile phase containing a fluorinated alcohol like trifluoroethanol to achieve optimal separation.[3][4]
Q3: Can LC-MS/MS be used for this compound analysis?
A3: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that can be applied to the analysis of this compound and its metabolites, particularly in biological matrices.[5] It is especially useful for detecting low concentrations and for metabolic studies.
Q4: What are the critical sample preparation steps for analyzing this compound in biological samples?
A4: For biological matrices such as blood, plasma, or tissue homogenates, sample preparation is crucial to remove interferences. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method to remove proteins using an organic solvent or acid.
-
Liquid-Liquid Extraction (LLE): A technique to separate the analyte from the matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte.
For GC-based methods, Headspace (HS) sampling is a highly effective technique for volatile compounds, as it separates the analyte from the non-volatile matrix components.
Troubleshooting Guides
Gas Chromatography (GC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column; improper column installation; sample overload. | 1. Use a deactivated liner. 2. Trim the first few centimeters of the column. 3. Ensure the column is installed correctly and not extending too far into the detector. 4. Dilute the sample to avoid overloading the column. |
| Low Sensitivity / No Peak | Leak in the system; incorrect injector or detector temperature; analyte degradation. | 1. Perform a leak check of the entire system. 2. Optimize injector and transfer line temperatures to ensure efficient volatilization without degradation. 3. Verify the mass spectrometer is tuned and operating correctly. |
| Poor Reproducibility | Inconsistent injection volume; variability in headspace equilibration; matrix effects. | 1. Use an autosampler for consistent injections. 2. Ensure consistent equilibration time and temperature for headspace analysis. 3. Employ an internal standard to correct for variations. |
| Ghost Peaks | Carryover from previous injections; septum bleed. | 1. Run a blank solvent injection to confirm carryover. 2. Increase the post-run oven temperature to bake out contaminants. 3. Use a high-quality, low-bleed septum. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or Split Peaks | Column contamination or degradation; mismatched solvent strength between sample and mobile phase. | 1. Flush the column with a strong solvent. 2. Consider using a guard column. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Shifting Retention Times | Inconsistent mobile phase composition; temperature fluctuations; column aging. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has reached the end of its lifespan. |
| High Backpressure | Blockage in the system (e.g., frit, guard column, or column); mobile phase precipitation. | 1. Reverse-flush the column (if permitted by the manufacturer). 2. Replace the in-line filter or guard column. 3. Ensure mobile phase components are fully dissolved. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | 1. Improve chromatographic separation to resolve the analyte from interfering compounds. 2. Optimize sample preparation to remove more matrix components. 3. Use a stable isotope-labeled internal standard. |
| Low Signal Intensity | Inefficient ionization; incorrect mass spectrometer settings; analyte instability in the source. | 1. Optimize ESI/APCI source parameters (e.g., spray voltage, gas flow, temperature). 2. Ensure the correct precursor and product ions are being monitored. 3. Check for analyte degradation in the ion source. |
| Inconsistent Results | Variability in sample preparation; instability of the analyte in the prepared sample. | 1. Automate sample preparation steps where possible. 2. Perform stability tests of the analyte in the final sample solution and store samples appropriately. |
Experimental Protocols
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is adapted from methods for similar volatile anesthetics.
1. Sample Preparation:
-
For liquid samples (e.g., blood, plasma), place a known volume (e.g., 0.5 mL) into a headspace vial.
-
Add an internal standard (e.g., a deuterated analog or a structurally similar volatile compound not present in the sample).
-
Seal the vial immediately.
2. HS-GC-MS Parameters:
| Parameter | Value |
| Headspace Equilibration Temp. | 80 °C |
| Headspace Equilibration Time | 20 min |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 15 °C/min, hold 2 min |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan |
3. Quantitative Data for a Similar Analyte (Isoflurane):
| Parameter | Value |
| Linearity Range | 0.12 to 12 nmol/mL |
| Recovery | 72% - 76% |
| Reproducibility (CV%) | 3.3% - 3.9% |
Visualizations
Caption: HS-GC-MS workflow for this compound analysis.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. The quantitative analysis of inhalational anaesthetics in forensic samples by gas chromatography/mass spectrometry/selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Roflurane: A Case Study in Anesthetic Development Challenges
Technical Support Center
This document addresses the question of why Roflurane (development code DA-893), an investigational inhalational anesthetic, was never brought to market. Direct, detailed public information and clinical trial data on this compound are scarce, a common occurrence for drug candidates discontinued during early development. However, by examining the typical trajectory and potential pitfalls of anesthetic drug development, we can construct a likely narrative for its discontinuation. This guide is intended for researchers, scientists, and drug development professionals interested in the complexities of anesthetic pharmacology and the stringent requirements for bringing such agents to clinical practice.
Frequently Asked Questions (FAQs)
Q1: What was this compound and why was it investigated as an anesthetic?
This compound was a halocarbon compound investigated for its potential as an inhalational anesthetic.[1] During the mid-20th century, extensive research focused on synthesizing new halogenated ethers and hydrocarbons to improve upon existing anesthetics like ether and halothane.[1][2][3] The primary goals were to develop agents with a better safety profile, more favorable induction and emergence characteristics, and greater hemodynamic stability. This compound was one of many such compounds synthesized and subjected to preclinical evaluation.
Q2: Why is there so little published information on this compound?
It is common for detailed information on discontinued drug candidates to be limited. Pharmaceutical companies often do not publish extensive data on compounds that fail in preclinical or early clinical development for proprietary reasons or because the findings are not considered sufficiently novel for academic publication. The development of a new anesthetic is a long and expensive process, and many compounds are abandoned before reaching later-stage clinical trials that would generate more public data.[3]
Q3: What are the common reasons an investigational anesthetic like this compound might fail to be marketed?
The development of a new anesthetic is a complex process with multiple potential points of failure. The primary reasons for discontinuation typically fall into the following categories:
-
Unfavorable Pharmacokinetic Profile: This includes issues with uptake, distribution, metabolism, and elimination. Anesthetics with very high or very low solubility in blood and tissues may have undesirable induction and recovery times.
-
Adverse Pharmacodynamic Effects: This encompasses undesirable effects on the body, such as cardiovascular depression (hypotension, arrhythmias), respiratory depression, or central nervous system excitation (seizures).
-
Toxicity: This is a major hurdle. Toxicity can manifest in various ways:
-
Metabolite-Induced Toxicity: The breakdown of the anesthetic in the liver can produce toxic byproducts. For example, the metabolism of some halogenated anesthetics can lead to the formation of fluoride ions or trifluoroacetic acid, which have been associated with kidney and liver damage.
-
Direct Organ Toxicity: The drug itself may have direct toxic effects on organs such as the liver (hepatotoxicity) or kidneys (nephrotoxicity).
-
Carcinogenicity: The potential to cause cancer is a critical safety concern evaluated in long-term animal studies.
-
-
Lack of a Clear Clinical Advantage: A new anesthetic must offer a significant advantage over existing agents in terms of safety, efficacy, or cost-effectiveness to justify the expense of further development and regulatory approval.
-
Manufacturing and Stability Issues: Difficulties in synthesizing the compound at a large scale, ensuring its purity, or maintaining its stability can halt development.
Troubleshooting Anesthetic Development: A Generalized Workflow
The decision to discontinue the development of an anesthetic like this compound would have been based on data from a rigorous preclinical and early clinical testing workflow. Below is a generalized representation of this process.
Comparative Data of Marketed Inhalational Anesthetics
While specific data for this compound is unavailable, the following table presents key properties of commonly used inhalational anesthetics. An investigational agent like this compound would have been compared against these benchmarks.
| Property | Halothane | Isoflurane | Sevoflurane | Desflurane |
| MAC (%) in Oxygen | 0.75 | 1.17 | 1.80 | 6.60 |
| Blood:Gas Partition Coeff. | 2.4 | 1.4 | 0.65 | 0.42 |
| Metabolism (%) | 20-25 | 0.2 | 2-5 | 0.02 |
| Vapor Pressure (mmHg at 20°C) | 243 | 238 | 157 | 669 |
Data compiled from various sources on anesthetic properties.
Key Experimental Protocols in Anesthetic Development
The decision to halt the development of an agent like this compound would have been based on results from experiments such as:
1. Determination of Minimum Alveolar Concentration (MAC)
-
Objective: To determine the potency of the anesthetic.
-
Methodology: A group of animals (e.g., rats or dogs) is anesthetized with the investigational agent. The end-tidal concentration of the anesthetic is gradually decreased. A noxious stimulus (e.g., tail clamp) is applied, and the presence or absence of a purposeful motor response is recorded. The MAC is the end-tidal concentration at which 50% of the animals do not respond to the stimulus.
2. Cardiovascular and Respiratory Monitoring in Animal Models
-
Objective: To assess the hemodynamic and respiratory effects of the anesthetic.
-
Methodology: Anesthetized animals are instrumented to continuously monitor heart rate, blood pressure, cardiac output, and respiratory parameters (rate, tidal volume). The anesthetic concentration is varied, and dose-dependent effects on these vital signs are recorded.
3. In Vivo Metabolism and Toxicity Studies
-
Objective: To identify metabolites and assess the potential for organ toxicity.
-
Methodology: Animals are anesthetized with the investigational agent for a prolonged period. Blood and urine samples are collected to measure levels of the parent drug and potential metabolites (e.g., fluoride ions). After the study, tissues (especially liver and kidney) are harvested for histopathological examination to look for signs of cellular damage.
Potential Signaling Pathways Implicated in Anesthetic-Induced Toxicity
A critical area of investigation for any new halogenated anesthetic is its potential for liver and kidney toxicity. One of the primary mechanisms of toxicity for older anesthetics was linked to their metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates.
References
Validation & Comparative
A Comparative Guide to the Anesthetic Properties of Sevoflurane and Isoflurane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive comparison of the anesthetic properties of two widely used volatile anesthetics: Sevoflurane and Isoflurane. The originally requested comparison with Roflurane could not be completed as it is an investigational compound that was never brought to market, and thus, there is a lack of available experimental data for a meaningful comparison. Isoflurane has been selected as a suitable and data-rich alternative for this comparative analysis.
This document summarizes key quantitative data in structured tables, details the experimental protocols for determining critical anesthetic parameters, and visualizes the primary mechanism of action and experimental workflows using Graphviz diagrams. The information presented is intended to assist researchers and drug development professionals in understanding the distinct profiles of these two important anesthetic agents.
Comparative Analysis of Anesthetic Properties
Sevoflurane and Isoflurane are both halogenated ethers commonly used for the induction and maintenance of general anesthesia. While they share a similar mechanism of action, they exhibit notable differences in their physicochemical and pharmacokinetic properties, which in turn influence their clinical characteristics.
Physicochemical and Pharmacokinetic Properties
The key anesthetic properties of Sevoflurane and Isoflurane are summarized in the table below. These properties dictate the speed of onset and recovery, as well as the potency of the anesthetic.
| Property | Sevoflurane | Isoflurane | Significance |
| Minimum Alveolar Concentration (MAC) in O₂ (Humans, 40 years) | 1.8%[1] | 1.17%[1] | A lower MAC value indicates higher anesthetic potency. Isoflurane is more potent than Sevoflurane. |
| Blood/Gas Partition Coefficient | 0.65 - 0.74[2][3] | 1.4 - 1.45[2] | A lower coefficient leads to faster induction and emergence from anesthesia due to lower solubility in blood. Sevoflurane has a faster onset and recovery. |
| Oil/Gas Partition Coefficient | 51 | 98 | A higher coefficient indicates greater lipid solubility and correlates with higher anesthetic potency. Isoflurane is more lipid-soluble. |
Clinical Characteristics: Recovery and Hemodynamic Effects
Clinical studies have consistently demonstrated differences in the recovery profiles and hemodynamic effects of Sevoflurane and Isoflurane.
| Clinical Characteristic | Sevoflurane | Isoflurane | Key Findings |
| Time to Emergence | Faster | Slower | Patients anesthetized with Sevoflurane generally have a shorter time to eye-opening and response to verbal commands. |
| Hemodynamic Stability | Generally well-preserved | Can cause a greater increase in heart rate | Both agents cause a dose-dependent decrease in blood pressure. Isoflurane may be associated with a more pronounced increase in heart rate. |
| Respiratory Effects | Less airway irritation | Pungent odor, can cause airway irritation | Sevoflurane is often preferred for inhalational induction due to its non-pungent nature. Both agents are respiratory depressants. |
Mechanism of Action
The primary mechanism of action for both Sevoflurane and Isoflurane involves their interaction with neurotransmitter receptors in the central nervous system. They are known to enhance the activity of inhibitory receptors, particularly the gamma-aminobutyric acid type A (GABA-A) receptors, and to a lesser extent, inhibit the activity of excitatory receptors.
The binding of these anesthetic agents to the GABA-A receptor potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire, thus producing the state of general anesthesia.
References
A Comparative Analysis of the Side Effect Profiles of Isoflurane and Sevoflurane
An objective guide for researchers and drug development professionals on the comparative side effect profiles of two common volatile anesthetics, Isoflurane and Sevoflurane. This guide synthesizes experimental data on their cardiovascular, respiratory, neurological, hepatic, and renal effects.
Introduction
Isoflurane, a halogenated ether, has long been a staple in clinical and preclinical anesthesia due to its stability and cost-effectiveness. However, the search for anesthetic agents with more favorable side effect profiles has led to the widespread adoption of newer agents like Sevoflurane. This guide provides a detailed comparison of the side effect profiles of Isoflurane and Sevoflurane, with a focus on quantitative data from experimental studies. It is important to note that the initial query for "Roflurane" did not yield relevant results in the context of widely used volatile anesthetics; therefore, this guide focuses on the more clinically and scientifically pertinent comparison between Isoflurane and Sevoflurane.
Cardiovascular Effects
Both Isoflurane and Sevoflurane induce dose-dependent cardiovascular depression, primarily through vasodilation and negative inotropic effects. However, studies suggest subtle but significant differences in their hemodynamic consequences.
| Parameter | Isoflurane | Sevoflurane | Key Findings & Citations |
| Mean Arterial Pressure (MAP) | Dose-dependent decrease | Dose-dependent decrease | Both agents cause a significant drop in MAP. Some studies suggest Sevoflurane has less profound hypotensive effects than Isoflurane at equivalent MAC concentrations.[1] |
| Heart Rate (HR) | Tends to increase | Minimal change or slight decrease | Isoflurane is more likely to cause an increase in heart rate, which can be a compensatory response to the drop in blood pressure.[1] |
| Cardiac Index (CI) | Preserved or slightly decreased | Maintained | Sevoflurane has been shown to maintain cardiac index better than other volatile anesthetics in some patient populations.[1] |
| Systemic Vascular Resistance (SVR) | Significant decrease | Significant decrease | Both anesthetics reduce SVR, contributing to hypotension. |
| Myocardial Contractility | Depressed | Less depression than Isoflurane | Echocardiographic studies in children with congenital heart disease have shown that Isoflurane preserves myocardial contractility better than halothane, while Sevoflurane has less of a negative inotropic effect.[1] |
Experimental Protocol: Assessment of Cardiovascular Effects
A common experimental design to assess the cardiovascular effects of volatile anesthetics involves the following steps:
-
Subject Selection: Healthy volunteers or patients with specific cardiovascular conditions (e.g., coronary artery disease) are recruited.
-
Anesthesia Induction and Maintenance: Anesthesia is induced, often with an intravenous agent, and then maintained with the volatile anesthetic under investigation (Isoflurane or Sevoflurane) at varying minimum alveolar concentrations (MAC), typically 1.0 and 1.5 MAC.
-
Hemodynamic Monitoring: Continuous monitoring of electrocardiogram (ECG), heart rate, invasive arterial blood pressure, central venous pressure, and pulmonary artery pressure is performed. Cardiac output and cardiac index are often measured using thermodilution or echocardiography.
-
Data Collection: Hemodynamic parameters are recorded at baseline (awake state) and at each MAC level of the anesthetic.
-
Statistical Analysis: The collected data is statistically analyzed to compare the effects of the different anesthetics on each cardiovascular parameter.
Signaling Pathway: Anesthetic-Induced Cardioprotection
Volatile anesthetics, including Isoflurane and Sevoflurane, can paradoxically offer a degree of cardioprotection against ischemic injury. This phenomenon, known as anesthetic preconditioning, involves complex signaling pathways.
References
In vivo comparison of Roflurane with other inhalational anesthetics
In Vivo Comparative Analysis of Modern Inhalational Anesthetics
A comprehensive guide to the in vivo performance of Sevoflurane, Desflurane, and Isoflurane, providing essential data for research and clinical applications.
This guide offers a detailed comparison of three leading inhalational anesthetics: Sevoflurane, Desflurane, and Isoflurane. The selection of an appropriate anesthetic is critical in both clinical practice and preclinical research, influencing physiological parameters and experimental outcomes. This document provides a data-driven overview of their key characteristics, including potency, speed of onset and emergence, and their effects on vital physiological systems.
Pharmacokinetic and Pharmacodynamic Properties
The clinical behavior of inhalational anesthetics is largely determined by their physical and chemical properties. The Minimum Alveolar Concentration (MAC) is a standard measure of anesthetic potency, defined as the concentration of an inhaled anesthetic in the alveoli at which 50% of patients do not move in response to a surgical stimulus.[1][2] A lower MAC value indicates higher potency.[2]
The blood:gas partition coefficient is a critical determinant of the speed of anesthetic induction and emergence.[1] A lower coefficient signifies lower solubility in the blood, leading to a more rapid equilibrium between the anesthetic concentration in the lungs and the brain, resulting in faster onset and recovery.[1] Newer anesthetics like Desflurane and Sevoflurane have lower blood:gas partition coefficients compared to older agents like Isoflurane, which generally allows for quicker titration of anesthetic depth and faster recovery.
| Anesthetic | MAC (%) in Oxygen (for a 40-year-old adult) | Blood:Gas Partition Coefficient | Oil:Gas Partition Coefficient |
| Sevoflurane | 1.80 | 0.65 | 51 |
| Desflurane | 6.6 | 0.42 | 19 |
| Isoflurane | 1.17 | 1.4 | 98 |
Hemodynamic Effects
Inhalational anesthetics can exert significant effects on the cardiovascular system, including changes in heart rate, blood pressure, and cardiac output. These effects are dose-dependent and can vary between agents.
Sevoflurane and Isoflurane generally cause a dose-dependent decrease in blood pressure primarily through a reduction in systemic vascular resistance. Isoflurane is noted to have a more pronounced vasodilatory effect, particularly in the coronary arteries. Desflurane can cause a transient increase in heart rate and blood pressure, especially with rapid increases in concentration, due to sympathetic nervous system activation.
| Anesthetic | Heart Rate | Blood Pressure | Cardiac Output | Systemic Vascular Resistance |
| Sevoflurane | Variable / Slight Decrease | Decrease | Maintained or Slightly Decreased | Decrease |
| Desflurane | Increase (especially with rapid administration) | Decrease (can be preceded by a transient increase) | Maintained or Slightly Decreased | Decrease |
| Isoflurane | Increase | Decrease | Maintained or Slightly Decreased | Decrease |
Respiratory Effects
All volatile anesthetics produce a dose-dependent depression of respiration, characterized by a decrease in tidal volume and an increase in respiratory rate. They also attenuate the ventilatory response to hypercapnia and hypoxia.
Sevoflurane is known for its non-pungent odor and minimal airway irritation, making it suitable for inhalational induction. In contrast, Desflurane and Isoflurane have a pungent odor and can cause airway irritation, coughing, and laryngospasm, particularly at higher concentrations, making them less ideal for mask induction.
| Anesthetic | Airway Irritation | Respiratory Rate | Tidal Volume | Ventilatory Response to CO2 |
| Sevoflurane | Minimal | Increase | Decrease | Decreased |
| Desflurane | Significant | Increase | Decrease | Decreased |
| Isoflurane | Moderate | Variable (can decrease) | Decrease | Decreased |
Experimental Protocols
In Vivo Anesthetic Comparison in a Rodent Model
Objective: To compare the hemodynamic and respiratory effects of Sevoflurane, Desflurane, and Isoflurane in a controlled in vivo setting.
Animal Model: Male Wistar rats (250-300g).
Methodology:
-
Anesthetic Induction: Anesthesia is induced in an induction chamber with a specific concentration of the test anesthetic (e.g., 3% Sevoflurane, 8% Desflurane, or 2% Isoflurane) in 100% oxygen.
-
Instrumentation: Once anesthetized, the animal is moved to a heated surgical table to maintain normothermia. A tracheal tube is inserted for controlled ventilation. A catheter is placed in the femoral artery to monitor blood pressure and collect blood samples for gas analysis. A venous catheter is placed for drug administration if necessary.
-
Anesthetic Maintenance: The anesthetic concentration is adjusted to a target MAC level (e.g., 1.2 MAC). The animal is mechanically ventilated to maintain normocapnia.
-
Data Collection: After a stabilization period of 15-20 minutes, baseline hemodynamic and respiratory parameters are recorded. This includes continuous measurement of mean arterial pressure (MAP), heart rate (HR), and respiratory rate. Arterial blood gas analysis is performed to assess PaO2, PaCO2, and pH.
-
Comparative Analysis: The same procedure is repeated for each anesthetic agent in different groups of animals. The collected data is then statistically analyzed to compare the effects of the different anesthetics.
Visualizations
Caption: Experimental workflow for in vivo comparison of inhalational anesthetics.
Caption: Simplified signaling pathway of GABA-A receptor modulation by anesthetics.
References
A Comparative Analysis of Isoflurane's Impact on Cardiovascular Function
A detailed guide for researchers and drug development professionals on the cardiovascular effects of Isoflurane compared to other common volatile anesthetics, supported by experimental data.
In the realm of anesthesia, the choice of an inhaled anesthetic agent is pivotal, with cardiovascular stability being a primary concern, especially in patients with pre-existing cardiac conditions. This guide provides a comprehensive comparative analysis of the cardiovascular effects of Isoflurane, a widely used volatile anesthetic, against two other commonly used agents: Sevoflurane and Desflurane. This analysis is based on experimental data from preclinical and clinical studies, offering researchers, scientists, and drug development professionals a thorough understanding of their respective hemodynamic profiles.
Hemodynamic Effects: A Quantitative Comparison
Volatile anesthetics exert dose-dependent effects on the cardiovascular system, influencing heart rate, blood pressure, cardiac output, and systemic vascular resistance. The following tables summarize the quantitative data from various studies, providing a comparative overview of the hemodynamic changes induced by Isoflurane, Sevoflurane, and Desflurane at different Minimum Alveolar Concentrations (MAC).
| Anesthetic Agent | Concentration (MAC) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) | Systemic Vascular Resistance (SVR) | Reference |
| Isoflurane | 1.0 - 1.5 | Increased | Decreased | Minimally affected or slightly decreased | Decreased | [1][2] |
| >1.5 | Significant Increase | Significant Decrease | Decreased | Significantly Decreased | [3][4] | |
| Sevoflurane | 1.0 - 1.5 | Stable or slightly increased | Decreased | Minimally affected or slightly decreased | Decreased | [3] |
| >1.5 | Stable | Significant Decrease | Decreased | Significantly Decreased | ||
| Desflurane | 1.0 | Increased | Decreased | Stable | Decreased | |
| >1.0 (rapid increase) | Marked transient increase | Transient increase | Stable or slightly increased | Decreased |
Table 1: Comparative Hemodynamic Effects of Volatile Anesthetics. This table summarizes the general dose-dependent effects of Isoflurane, Sevoflurane, and Desflurane on key cardiovascular parameters.
| Parameter | Isoflurane | Sevoflurane | Desflurane |
| Heart Rate | Dose-dependent increase, more pronounced at higher concentrations. | Minimal effect on heart rate, offering more stability. | Dose-dependent increase; rapid increases in concentration can cause significant tachycardia. |
| Blood Pressure | Dose-dependent decrease, primarily due to decreased SVR. | Dose-dependent decrease, similar to Isoflurane. | Dose-dependent decrease, similar to Isoflurane and Sevoflurane. |
| Cardiac Output | Generally well-preserved at clinical concentrations (1-1.5 MAC), but can decrease at higher doses. | Similar to Isoflurane, cardiac output is relatively maintained at lower concentrations. | Tends to be well-maintained, and may even increase with rapid increases in concentration due to sympathetic stimulation. |
| Systemic Vascular Resistance | Significant dose-dependent reduction. | Dose-dependent reduction, comparable to Isoflurane. | Potent vasodilator, causing a significant drop in systemic vascular resistance. |
Table 2: Qualitative Comparison of Cardiovascular Effects. This table provides a summary of the key differences in the cardiovascular profiles of the three most common volatile anesthetics.
Experimental Protocols
The data presented in this guide are derived from a variety of preclinical and clinical studies. The following outlines the typical experimental methodologies employed in these studies to assess the cardiovascular impact of volatile anesthetics.
Animal Studies
-
Animal Models: Commonly used animal models include dogs and rats.
-
Anesthesia Induction and Maintenance: Anesthesia is typically induced with an intravenous agent like propofol or thiopental, followed by endotracheal intubation. The respective volatile anesthetic (Isoflurane, Sevoflurane, or Desflurane) is then administered in a mixture of oxygen and air, with the concentration adjusted to achieve the desired MAC level.
-
Hemodynamic Monitoring:
-
Arterial Blood Pressure: A catheter is inserted into a peripheral artery (e.g., dorsal pedal artery in dogs) and connected to a pressure transducer for continuous measurement of systolic, diastolic, and mean arterial pressures.
-
Heart Rate: Monitored continuously via electrocardiography (ECG).
-
Cardiac Output: The thermodilution technique is a common method for measuring cardiac output. This involves injecting a known volume of cold saline into the right atrium via a pulmonary artery catheter and measuring the resultant temperature change downstream in the pulmonary artery. The cardiac output is then calculated from the temperature curve over time.
-
Systemic Vascular Resistance: Calculated using the formula: SVR = (MAP - CVP) / CO, where CVP is the central venous pressure.
-
Human Studies
-
Study Population: Healthy volunteers or patients undergoing elective surgery are typically recruited.
-
Anesthesia Protocol: Similar to animal studies, anesthesia is induced with an intravenous agent, and the trachea is intubated. Maintenance of anesthesia is achieved with the specific volatile anesthetic being studied, delivered in a carrier gas mixture.
-
Hemodynamic Measurements: The same parameters as in animal studies are measured, often using less invasive or non-invasive techniques where possible. A pulmonary artery catheter for thermodilution cardiac output measurement is considered the clinical gold standard.
Caption: Experimental workflow for assessing cardiovascular effects.
Cardioprotective Signaling Pathways
Volatile anesthetics, including Isoflurane, have been shown to exert cardioprotective effects, a phenomenon known as anesthetic preconditioning. This protection against ischemia-reperfusion injury is mediated through complex intracellular signaling pathways. A key player in this process is the activation of ATP-sensitive potassium (KATP) channels.
The proposed mechanism involves the anesthetic agent triggering a cascade of events that ultimately lead to the opening of KATP channels, particularly those located in the inner mitochondrial membrane (mitoKATP channels). The opening of these channels is believed to reduce mitochondrial calcium overload, a critical factor in cell death during reperfusion. This signaling cascade involves the generation of reactive oxygen species (ROS), activation of G-protein-coupled receptors, and various protein kinases.
Caption: Signaling pathway of anesthetic-induced cardioprotection.
Conclusion
The choice between Isoflurane, Sevoflurane, and Desflurane for anesthetic maintenance depends on a careful consideration of their respective cardiovascular profiles and the patient's underlying health status. Isoflurane provides a moderate level of cardiovascular stability, with predictable, dose-dependent effects on heart rate, blood pressure, and systemic vascular resistance. Sevoflurane is often favored for its minimal impact on heart rate, which can be advantageous in patients where tachycardia is undesirable. Desflurane, while offering rapid onset and offset, can induce significant sympathetic stimulation, leading to transient tachycardia and hypertension, particularly with rapid increases in concentration.
All three agents demonstrate cardioprotective properties through anesthetic preconditioning, a factor that may be beneficial in patients at risk of myocardial ischemia. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians in making informed decisions and designing future studies in the field of anesthetic pharmacology and cardiovascular safety. Further research is warranted to fully elucidate the nuanced differences in the long-term cardiovascular outcomes associated with these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical comparison of sevoflurane and isoflurane in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular responses to sevoflurane: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of sevoflurane, isoflurane, halothane, and enflurane on hemodynamic responses during an inhaled induction of anesthesia via a mask in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotoxic Potential of Modern Anesthetics: A Comparative Analysis and the Protective Role of Roflurane
A detailed examination of the neurotoxic effects of commonly used volatile anesthetics—sevoflurane, desflurane, and isoflurane—reveals significant concerns, particularly in the developing and aging brain. Emerging research, however, points to the potential of phosphodiesterase-4 (PDE4) inhibitors, such as roflurane, in mitigating these detrimental effects. This guide provides an objective comparison of the neurotoxic profiles of these anesthetics, supported by experimental data, detailed methodologies, and a visual representation of the underlying molecular pathways.
Modern volatile anesthetics are indispensable in clinical practice.[1][2] However, a growing body of preclinical evidence suggests that these agents can induce neurotoxicity, leading to cognitive deficits, especially in vulnerable populations.[3][4][5] Studies in various animal models have demonstrated that anesthetics like isoflurane, sevoflurane, and desflurane can trigger neuronal apoptosis, neuroinflammation, and long-term cognitive impairment. The mechanisms underlying this neurotoxicity are complex, involving the disruption of key signaling pathways and cellular processes.
In contrast, this compound, a selective PDE4 inhibitor, is not an anesthetic but has shown promise in ameliorating anesthetic-induced neuroinflammation. A study on the related compound roflumilast demonstrated its ability to reverse isoflurane-induced inflammatory changes in astrocytes, suggesting a potential neuroprotective strategy.
Comparative Neurotoxicity of Volatile Anesthetics
The neurotoxic effects of isoflurane, sevoflurane, and desflurane have been compared in various experimental settings. While some studies suggest a similar neurotoxic profile at equipotent doses, others indicate differences in the severity and nature of the neuronal damage they induce.
Quantitative Comparison of Neurotoxic Effects
The following table summarizes key findings from comparative studies on the neurotoxic effects of isoflurane, sevoflurane, and desflurane in neonatal models.
| Anesthetic | Model Organism | Exposure | Key Findings | Reference |
| Isoflurane vs. Desflurane | Postnatal day 6 (P6) mice | Multiple exposures | Isoflurane, but not desflurane, impaired spatial learning and memory. Isoflurane decreased p-Akt (ser473) and p-GSK3β (ser9) expression. | |
| Isoflurane vs. Sevoflurane | Primary rat cortical neurons | 1 MAC for 12 hours | Isoflurane induced greater cytotoxicity and elevation of intracellular calcium compared to sevoflurane. | |
| Isoflurane vs. Sevoflurane | Postnatal day 7 (P7) rats | 4 hours | Both anesthetics impaired spatial learning and working memory, with isoflurane inducing stronger and more prolonged neurotoxicity. Both increased levels of IL-6 and TNF-α. | |
| Desflurane vs. Isoflurane & Sevoflurane | 6-day-old mice | 3 or 6 hours | Desflurane induced significantly greater neuroapoptosis than equipotent doses of sevoflurane or isoflurane and uniquely impaired working memory. | |
| Desflurane vs. Isoflurane & Sevoflurane | Neonatal mice | 6 hours at ~0.6 MAC | All three anesthetics significantly increased neuronal cell death and apoptotic activity to a similar extent. |
Experimental Protocols
The assessment of anesthetic-induced neurotoxicity relies on a range of established experimental protocols. Below are methodologies for key assays cited in the comparative studies.
Quantification of Neuroapoptosis
-
Activated Caspase-3 Immunohistochemistry: This method is widely used to detect apoptotic cells.
-
Tissue Preparation: Brains are harvested and fixed (e.g., in 4% paraformaldehyde), followed by cryoprotection in sucrose solutions. Coronal sections are then prepared using a cryostat.
-
Staining: Sections are incubated with a primary antibody specific for cleaved (activated) caspase-3. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Quantification: The number of caspase-3 positive cells is counted in specific brain regions (e.g., cortex, hippocampus) using fluorescence microscopy. Results are often expressed as the number of positive cells per unit area.
-
Assessment of Cognitive Function
-
Morris Water Maze (MWM): This test is used to evaluate spatial learning and memory.
-
Apparatus: A circular pool is filled with opaque water and contains a hidden platform.
-
Procedure: Animals are trained over several days to find the hidden platform using spatial cues around the room. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: After training, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Measurement of Neuroinflammation
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: This technique is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Assay: The homogenate is added to a microplate pre-coated with an antibody specific for the cytokine of interest. A series of antibody incubations and washes are performed, followed by the addition of a substrate that produces a colorimetric signal.
-
Quantification: The intensity of the color is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
Signaling Pathways and Visualizations
The neurotoxic effects of volatile anesthetics are mediated by complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a representative experimental workflow.
Caption: A typical experimental workflow for assessing anesthetic-induced neurotoxicity in neonatal rodents.
Caption: Key signaling pathways implicated in the neurotoxicity of volatile anesthetics.
Caption: The proposed neuroprotective signaling pathway of this compound against anesthetic-induced inflammation.
Conclusion
The potential for neurotoxicity is a significant concern with the use of modern volatile anesthetics, particularly isoflurane, sevoflurane, and desflurane. Experimental data reveal that these agents can induce neuronal apoptosis and inflammation, leading to cognitive deficits in animal models. While the relative toxicity of these agents is still a subject of investigation, with some studies indicating a more severe profile for desflurane and isoflurane under certain conditions, it is evident that developmental neurotoxicity is a common feature of this class of drugs.
The emergence of potential neuroprotective strategies is therefore of great interest. The anti-inflammatory effects of the PDE4 inhibitor this compound (as demonstrated with roflumilast) in the context of isoflurane-induced inflammation highlight a promising avenue for future research. Further investigation into the efficacy and safety of such adjunctive therapies could pave the way for safer anesthetic practices, especially for the most vulnerable patient populations.
References
- 1. smarttots.org [smarttots.org]
- 2. Are volatile anesthetics neuroprotective or neurotoxic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of Anesthetics: Mechanisms and Meaning from Mouse Intervention Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Anesthetic Action and Neurotoxicity: Lessons from Molluscs [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
A Cross-Study Validation of Volatile Anesthetic Potency: A Comparative Guide to Minimum Alveolar Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Minimum Alveolar Concentration (MAC) of several widely used volatile anesthetics. Recognizing the initial user query for "Roflurane," for which no publicly available data exists, this document focuses on a comparative analysis of well-established agents: Isoflurane, Sevoflurane, Desflurane, and Halothane. The data presented is collated from a range of cross-study validations in various animal models, offering a valuable resource for preclinical research and drug development.
Comparative Analysis of Minimum Alveolar Concentration (MAC)
The potency of inhaled anesthetics is inversely correlated with their MAC value; a lower MAC indicates a more potent anesthetic.[1][2] The following tables summarize the MAC values for Isoflurane, Sevoflurane, Desflurane, and Halothane across different species as reported in multiple studies. These values are presented as the percentage of anesthetic in the alveoli required to prevent movement in 50% of subjects in response to a noxious stimulus.[2]
| Anesthetic | Species | Mean MAC (%) | Standard Deviation |
| Isoflurane | Cat | 1.58 | - |
| Dog | 1.27 | - | |
| Donkey | 1.44 | 0.13 | |
| Green Iguana | 2.1 | 0.7 | |
| Llama | 1.96 | 0.09 | |
| Ring-tailed Lemur | 1.9 | - | |
| Sevoflurane | Cat | 2.58 | 0.30 |
| Dog (Young) | 2.25 | 0.15 | |
| Dog (Old) | 1.86 | 0.29 | |
| Pig (Juvenile) | 3.5 | 0.1 | |
| Pig | 4.1-4.4 | 0.5-0.7 | |
| Ring-tailed Lemur | 3.48 | 0.55 | |
| Sheep | 2.74 | 0.38 | |
| Desflurane | Alpaca | 7.83 | 0.51 |
| Cat | 9.79 | 0.70 | |
| Llama | 7.99 | 0.58 | |
| Pig | 9.2 | - | |
| Halothane | Pig | 1.25 | 0.04 |
| Rock Dove | 1.62 | 0.29 |
Experimental Protocols for MAC Determination
The determination of MAC is a critical procedure in anesthetic research. Two primary methodologies are prevalent in the cited literature: the bracketing technique and the up-and-down method.
Bracketing Technique
The bracketing technique involves administering a predetermined end-tidal anesthetic concentration to an animal and, after an equilibration period, applying a noxious stimulus.[3][4]
-
Anesthetic Administration and Equilibration: An initial end-tidal concentration of the anesthetic agent is administered to the subject. This concentration is maintained for a set period, typically 15-30 minutes, to allow for equilibration between the alveoli, blood, and brain.
-
Application of Noxious Stimulus: A standardized noxious stimulus is applied. Common methods include tail clamping with a forceps, or applying a calibrated electrical stimulus.
-
Observation of Response: The animal is observed for a purposeful motor response to the stimulus.
-
Concentration Adjustment: If the animal moves, the anesthetic concentration is increased by a predetermined increment (e.g., 10-20%). If there is no movement, the concentration is decreased.
-
Iterative Process: This process is repeated until the highest concentration that permits movement and the lowest concentration that prevents movement are determined.
-
MAC Calculation: The MAC is calculated as the average of these two concentrations.
Up-and-Down Method
The up-and-down method is a sequential design that is particularly efficient for determining the 50% effective dose (ED50), which in this context is the MAC.
-
Initial Concentration: The first animal receives a predetermined end-tidal anesthetic concentration.
-
Stimulus and Observation: After an equilibration period, a noxious stimulus is applied, and the response is recorded as either positive (movement) or negative (no movement).
-
Sequential Concentration Adjustment: The end-tidal concentration for the next animal is adjusted based on the response of the previous animal. If the previous animal moved, the concentration for the next animal is increased. If the previous animal did not move, the concentration for the next animal is decreased.
-
Crossover Point Determination: This process continues until a predetermined number of "crossover" events (a change in response from positive to negative, or vice-versa, in consecutive animals) have occurred.
-
MAC Calculation: The MAC is then calculated from the sequence of concentrations administered around these crossover points.
Anesthetic Mechanisms of Action: Key Signaling Pathways
Volatile anesthetics exert their effects by modulating the activity of several key ion channels in the central nervous system. This modulation ultimately leads to the desired clinical states of amnesia, unconsciousness, and immobility. The primary targets include inhibitory receptors, such as GABA-A and glycine receptors, and excitatory receptors like NMDA receptors, as well as two-pore-domain potassium channels.
The potentiation of inhibitory GABA-A and glycine receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability. Conversely, the inhibition of excitatory NMDA receptors prevents the influx of calcium and sodium ions, thereby dampening excitatory neurotransmission. Additionally, the activation of two-pore-domain potassium channels contributes to hyperpolarization through potassium efflux, further reducing neuronal firing. The combined effect of these actions at multiple targets underlies the state of general anesthesia.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Activation and modulation of recombinant glycine and GABAA receptors by 4‐halogenated analogues of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Pore-Domain Channels Are a Novel Target for the Anesthetic Gases Xenon, Nitrous Oxide, and Cyclopropane : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. Inhalational Anesthetic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Roflurane's Safety Index Against Established Anesthetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer anesthetic agents, a thorough evaluation of a novel compound's safety profile is paramount. This guide provides a comparative analysis of the hypothetical anesthetic, Roflurane, against well-established anesthetics: Sevoflurane, Desflurane, Isoflurane, and Propofol. The safety index, a critical measure of a drug's therapeutic window, is the central focus of this comparison. The data presented for established anesthetics are derived from preclinical studies, primarily in rat models, to offer a standardized baseline for comparison.
It is critical to note that "this compound" is a hypothetical compound for the purpose of this guide, and all associated data are illustrative. No publicly available scientific literature or safety data exists for a compound named this compound in the context of anesthetics.
Quantitative Safety Profile Comparison
The therapeutic index (TI), calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50), provides a quantitative measure of a drug's safety margin. A higher TI indicates a wider separation between the dose required for a therapeutic effect and the dose that is lethal. The following table summarizes the available preclinical data for the established anesthetics and provides a hypothetical profile for this compound.
| Anesthetic | Median Effective Dose (ED50) | Median Lethal Dose (LD50) | Therapeutic Index (LD50/ED50) | Animal Model |
| This compound (Hypothetical) | 0.060 mL/kg | 0.240 mL/kg | 4.0 | Rat |
| Sevoflurane | 0.47 mL/kg[1] | 1.13 mL/kg[1] | 2.41[1] | Rat[1] |
| Desflurane | 2.4% (end-tidal) | Not directly reported in comparative LD50 studies | Not directly calculated | Human (for ED50)[2] |
| Isoflurane | 0.072 mL/kg (emulsified) | 0.216 mL/kg (emulsified) | 3.0 | Rat |
| Propofol | 5.89 mg/kg | 18.19 mg/kg | 3.09 | Rat |
Experimental Protocols
The determination of ED50 and LD50 values is a crucial step in preclinical safety assessment. The methodologies employed in the cited studies for the established anesthetics provide a framework for evaluating novel compounds like this compound.
Determination of Median Effective Dose (ED50)
The ED50 for general anesthetics is typically determined by assessing the loss of the righting reflex in a cohort of animals.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Administration: The anesthetic agent is administered intravenously, often as a lipid emulsion for volatile agents, at varying doses to different groups of animals.
-
Endpoint: The primary endpoint is the loss of the righting reflex, defined as the inability of the animal to right itself within a specified time when placed on its back.
-
Statistical Analysis: The dose at which 50% of the animals exhibit the desired effect (loss of righting reflex) is calculated using statistical methods such as probit analysis or nonlinear regression.
Determination of Median Lethal Dose (LD50)
The LD50 is determined by identifying the dose that results in mortality in 50% of the animal subjects.
-
Animal Model: Similar to ED50 studies, Sprague-Dawley rats are a common model.
-
Administration: The anesthetic is administered, typically via the same route as in the ED50 study, in escalating doses.
-
Endpoint: The endpoint is death, which may be defined by criteria such as the disappearance of the electrocardiogram signal.
-
Statistical Analysis: The LD50 is calculated from the dose-response curve using statistical methods like the Reed-Muench or probit analysis.
Below is a graphical representation of the general experimental workflow for determining the Therapeutic Index.
Signaling Pathways and Mechanism of Action
The established anesthetics exert their effects through complex interactions with various neurotransmitter receptors and ion channels in the central nervous system. While the precise mechanisms are not fully elucidated, key targets have been identified.
Isoflurane, Sevoflurane, and Desflurane are halogenated ethers that are thought to share similar mechanisms of action. They are known to:
-
Enhance GABAergic Inhibition: These agents potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This leads to an increased influx of chloride ions, hyperpolarization of neurons, and reduced neuronal excitability.
-
Inhibit Excitatory Neurotransmission: They inhibit the function of excitatory receptors such as the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are activated by the neurotransmitter glutamate.
-
Modulate Ion Channels: They also affect the activity of various ion channels, including potassium and sodium channels, further contributing to the depression of neuronal activity.
Propofol , an intravenous anesthetic, has a more distinct mechanism of action, primarily acting as a positive allosteric modulator of the GABA-A receptor.
The following diagram illustrates the principal signaling pathways affected by these established anesthetics. The hypothetical this compound is depicted as potentially interacting with similar targets.
Conclusion
This guide provides a framework for comparing the safety index of a novel anesthetic agent, hypothetically named this compound, against established drugs. The quantitative data, experimental protocols, and mechanistic diagrams offer a comprehensive overview for researchers and drug development professionals. Based on the hypothetical data, this compound demonstrates a promising safety profile with a therapeutic index of 4.0, which is higher than that of Sevoflurane, Isoflurane, and Propofol in the presented preclinical models. However, it must be reiterated that this data is illustrative. Any new anesthetic candidate would require rigorous, multi-species preclinical testing followed by extensive clinical trials to establish its true safety and efficacy profile.
References
Comparative study of the environmental degradation of Roflurane
A note on "Roflurane": Initial searches for "this compound" did not yield data on its environmental degradation. Further investigation revealed that this compound is a never-marketed inhalational anesthetic agent, and as such, there is no publicly available information regarding its environmental impact. It is possible that the query intended to investigate the environmental degradation of other commonly used fluorinated anesthetics (often referred to as "fluranes"). This guide will, therefore, provide a comparative analysis of the environmental degradation of three widely used inhaled anesthetics: Sevoflurane, Desflurane, and Isoflurane.
In recent years, the environmental impact of healthcare practices has come under increasing scrutiny. Inhaled anesthetic agents, while crucial for modern surgery, are potent greenhouse gases that contribute to climate change.[1][2] These halogenated ethers are minimally metabolized by the body and are largely exhaled into the atmosphere, where they can persist for years.[2] This guide provides a comparative analysis of the environmental degradation of three commonly used volatile anesthetics—Sevoflurane, Desflurane, and Isoflurane—focusing on key environmental impact metrics.
Quantitative Comparison of Environmental Impact
The environmental impact of inhaled anesthetics is primarily assessed based on their Atmospheric Lifetime, Global Warming Potential (GWP), and Ozone Depletion Potential (ODP).
| Anesthetic Agent | Atmospheric Lifetime (Years) | Global Warming Potential (GWP) - 100-year Horizon | Ozone Depletion Potential (ODP) |
| Desflurane | 14[1] | 2540[1] | 0 |
| Isoflurane | 3 | 539 | 0.02 |
| Sevoflurane | 2 | 144 | 0 |
| Nitrous Oxide | 114 | 273 | 0.017 |
Table 1: Comparison of the environmental impact of common inhaled anesthetics. Data is compiled from various sources, and values may vary slightly between different assessment reports.
Experimental Protocols for Determining Environmental Impact
The data presented in the table above are derived from a combination of laboratory experiments and atmospheric modeling. The following are generalized experimental protocols for determining the key environmental impact parameters.
1. Determination of Atmospheric Lifetime:
The atmospheric lifetime of an anesthetic gas is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere.
-
Experimental Setup: A laser photolysis-laser induced fluorescence (LP-LIF) technique is commonly employed. The anesthetic gas and a precursor for OH radicals (e.g., nitric acid, HNO₃) are introduced into a reaction chamber at controlled temperature and pressure.
-
Procedure:
-
A laser pulse at a specific wavelength (e.g., 248 nm) is used to photolyze the precursor, generating OH radicals.
-
A second laser is used to excite the OH radicals, and the resulting fluorescence is detected.
-
The decay rate of the OH radical concentration is measured in the presence of a known concentration of the anesthetic gas.
-
By varying the concentration of the anesthetic gas, the bimolecular rate constant for the reaction between the anesthetic and OH radicals can be determined.
-
-
Calculation: The atmospheric lifetime (τ) is then calculated using the following equation: τ = 1 / (k_OH * [OH]) where k_OH is the determined rate constant and [OH] is the average global concentration of OH radicals in the troposphere.
2. Determination of Global Warming Potential (GWP):
GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide.
-
Experimental Data Needed:
-
Infrared Absorption Spectrum: The infrared absorption spectrum of the anesthetic gas is measured using Fourier Transform Infrared (FTIR) spectroscopy. This determines the wavelengths at which the gas absorbs thermal radiation.
-
Atmospheric Lifetime: Determined as described above.
-
-
Calculation:
-
The radiative efficiency (RE) of the gas is calculated from its infrared absorption spectrum. RE represents the radiative forcing per unit increase in the atmospheric concentration of the gas.
-
The GWP is then calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO₂ over the same period.
-
3. Determination of Ozone Depletion Potential (ODP):
ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 having an ODP of 1.
-
Experimental Data Needed:
-
Atmospheric Lifetime: Determined as described above.
-
Number of Chlorine and Bromine Atoms: Determined from the molecular structure of the anesthetic.
-
-
Modeling:
-
Complex 2D and 3D atmospheric chemistry models are used to simulate the transport of the anesthetic gas into the stratosphere and its subsequent breakdown by photolysis and reaction with atomic oxygen.
-
The models then simulate the catalytic cycles of chlorine and bromine radicals that lead to ozone destruction.
-
The ODP is calculated as the ratio of the modeled global ozone depletion due to the emission of a unit mass of the anesthetic gas to the modeled global ozone depletion due to the emission of a unit mass of CFC-11.
-
Visualizing Environmental Degradation Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in the environmental degradation of inhaled anesthetics.
Caption: Workflow of anesthetic gas from hospital to atmospheric impact.
Caption: Logical workflow for the calculation of Global Warming Potential.
Caption: Simplified atmospheric degradation pathway for inhaled anesthetics.
References
A Comparative Analysis of Isoflurane's Fire Suppressant Potential Against Modern Halon Alternatives
An initial review of scientific literature indicates that the query for "Roflurane" likely pertains to the widely used anesthetic "Isoflurane." This guide will proceed under the assumption that the compound of interest is Isoflurane, a halogenated ether. It is critical to note that Isoflurane is not designed or marketed as a fire suppressant. This comparison, therefore, evaluates its inherent chemical and physical properties against those of established Halon alternatives, which are specifically engineered for fire extinguishing purposes.
Modern halogenated anesthetics, including Isoflurane, are considered non-flammable under standard operating conditions.[1][2] However, their potential efficacy as fire suppressants is not a subject of extensive research, unlike dedicated Halon alternatives. This guide will present available data on the flammability characteristics of Isoflurane and compare them with the standardized fire suppression data for common Halon replacements.
Quantitative Data Summary
The following table summarizes the key physical and fire suppression properties of Isoflurane and two common Halon alternatives, HFC-227ea (FM-200) and FK-5-1-12 (Novec™ 1230).
| Property | Isoflurane | HFC-227ea (FM-200) | FK-5-1-12 (Novec™ 1230) |
| Chemical Formula | C₃H₂ClF₅O | C₃HF₇ | C₆F₁₂O |
| Molecular Weight ( g/mol ) | 184.49[3] | 170.03 | 316.04 |
| Boiling Point (°C) | 48.5[4] | -16.4 | 49.2 |
| Vapor Pressure (kPa at 20°C) | 31.7[3] | 389 | 40 |
| Flammability Limits in Air | Not flammable under normal conditions | Non-flammable | Non-flammable |
| Cup-Burner Extinguishing Concentration (n-Heptane) | Not Available | 6.7% | 4.2% |
| Primary Extinguishing Mechanism | Not Applicable (Not a fire suppressant) | Heat Absorption | Heat Absorption |
Experimental Protocols
The efficacy of fire suppressants is typically evaluated using standardized testing methods. The "cup-burner method" is a widely accepted laboratory-scale test for determining the flame extinguishing concentration of gaseous agents, as detailed in standards such as NFPA 2001 and ISO 14520.
Cup-Burner Method (as per NFPA 2001 / ISO 14520):
-
Apparatus: A cylindrical chimney is placed over a cup containing a liquid fuel (commonly n-heptane). A controlled flow of air and the extinguishing agent is introduced into the bottom of the chimney.
-
Procedure: The fuel in the cup is ignited, creating a stable flame. The concentration of the extinguishing agent in the air stream is gradually increased until the flame is extinguished.
-
Measurement: The minimum extinguishing concentration (MEC) is the lowest concentration of the agent in the air mixture that results in the extinguishment of the flame. This value is crucial for designing total flooding fire suppression systems.
The following diagram illustrates the workflow of the cup-burner experimental protocol.
Comparative Efficacy and Mechanism of Action
Halon Alternatives (HFC-227ea and FK-5-1-12):
Halon alternatives are clean agent fire suppressants that extinguish fires primarily through heat absorption. When discharged, these agents create a gaseous mixture with air that has a lower heat capacity than air alone. This mixture absorbs heat from the combustion zone more efficiently, reducing the temperature of the flame to a point where the chemical reactions of combustion can no longer be sustained.
The logical relationship for the fire suppression mechanism of Halon alternatives is depicted below.
Isoflurane:
There is no scientific evidence to suggest that Isoflurane acts as a fire suppressant. While its halogenated structure is similar to some fire extinguishing agents, it is not designed for this purpose. In fact, under certain conditions, such as in the presence of desiccated CO₂ absorbents in anesthesia machines, the breakdown of related anesthetics like Sevoflurane can produce flammable hydrogen gas. Although Isoflurane itself is considered non-flammable, it can decompose in a fire to produce hazardous substances like hydrogen chloride and hydrogen fluoride.
The primary role of Isoflurane is as an inhalational anesthetic. Its mechanism of action involves interaction with neurotransmitter receptors in the central nervous system to induce a state of general anesthesia. This is a biological effect and is unrelated to fire suppression.
Conclusion
While Isoflurane is a halogenated compound and is considered non-flammable under normal conditions, there is no data to support its efficacy as a fire suppressant. In contrast, Halon alternatives like HFC-227ea and FK-5-1-12 are specifically designed and rigorously tested for fire extinguishing applications. Their effectiveness is quantified through standardized methods like the cup-burner test, and their mechanism of action is well understood.
Therefore, a direct comparison of efficacy is not feasible due to the lack of relevant data for Isoflurane. Researchers and professionals should rely on proven and certified fire suppression agents for fire safety applications. The information on Isoflurane's flammability is relevant in the context of its safe use as an anesthetic, particularly concerning fire safety in operating rooms.
References
Safety Operating Guide
Proper Disposal of Isoflurane: A Guide for Laboratory Professionals
Note: The query for "Roflurane" did not yield specific results for a chemical used in a laboratory setting. It is highly likely that this was a typographical error and the intended subject was Isoflurane , a common inhalant anesthetic used in research. This guide pertains to the proper disposal procedures for Isoflurane.
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. Isoflurane, a volatile halogenated anesthetic, requires specific handling and disposal protocols to minimize occupational exposure and environmental impact. This guide provides essential, step-by-step information for the proper disposal of Isoflurane waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.[1] In case of large spills, a fit-tested respirator with organic vapor cartridges may be necessary.[2]
-
Ventilation: All handling and disposal of Isoflurane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a ducted biosafety cabinet.[3][4]
-
Spill Kit: Maintain an Isoflurane-specific spill kit in an easily accessible location. The kit should contain absorbent pads, waste containers, and appropriate PPE.
-
Safety Data Sheet (SDS): Keep the Isoflurane SDS readily available in the work area and be familiar with its contents, including emergency procedures.
Step-by-Step Disposal Procedures
The proper disposal of Isoflurane waste depends on its form: liquid, contaminated solid materials, or empty containers.
Unused or Expired Liquid Isoflurane
Unused or expired Isoflurane must be treated as hazardous chemical waste.
Procedure:
-
Containerization: Carefully transfer the liquid Isoflurane into a designated, compatible hazardous waste container. The container should be clearly labeled as "Hazardous Waste: Isoflurane".
-
Sealing: Ensure the container is tightly sealed to prevent the volatile liquid from evaporating and contaminating the surrounding air.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Contaminated Solid Waste
This category includes items such as used activated charcoal canisters, contaminated gloves, absorbent pads, and gauze.
Activated Charcoal Canisters:
Activated charcoal canisters are used to scavenge waste anesthetic gases. Once saturated, they must be disposed of as hazardous waste.
Procedure:
-
Monitoring Saturation: Regularly monitor the weight of the charcoal canister. Most manufacturers recommend replacement after a 50-gram weight increase from its initial weight or after a specified number of hours of use. Keep a log to track usage and weight.
-
Sealing: Once saturated, seal the canister in a plastic bag to prevent off-gassing.
-
Labeling: Label the bag as "Hazardous Waste: Used Isoflurane Charcoal Canister".
-
Disposal: Submit a hazardous waste pickup request to your EHS department.
Other Contaminated Solids:
Procedure:
-
Collection: Place all Isoflurane-contaminated materials, such as gloves and absorbent pads, in a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container with its contents (e.g., "Hazardous Waste: Isoflurane Contaminated Debris").
-
Storage and Disposal: Store and dispose of the container following the same procedures as for liquid Isoflurane waste.
Empty Isoflurane Bottles
Empty containers that have held Isoflurane may still contain residual vapors and should be handled with care.
Procedure:
-
Evaporation of Residuals: If there is only a trace amount of liquid remaining, the bottle can be left uncapped in a chemical fume hood to allow the residual Isoflurane to evaporate safely.
-
Disposal of Evaporated Bottles: Once completely dry and free of any liquid, the empty bottle is not typically considered regulated hazardous waste and may be discarded with ordinary trash or recycled, depending on institutional policies. Be sure to deface the label before disposal.
-
Bottles with More Than a Trace Amount: If more than a trace amount of liquid remains, the bottle must be disposed of as hazardous waste. Do not attempt to evaporate the contents. Treat it as liquid Isoflurane waste.
Spill Management
In the event of an Isoflurane spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Small Spills (<50 mL): Due to its high volatility, small spills may evaporate quickly. If cleanup is necessary, use absorbent pads to soak up the liquid and place them in a chemical fume hood for safe evaporation.
-
Large Spills (>50 mL): In the case of a large spill, such as a broken bottle, evacuate the area immediately and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Quantitative Data Summary
| Parameter | Value | Source |
| Occupational Exposure Limit (ACGIH TLV-TWA) | 50 ppm (8-hour time-weighted average) | |
| Recommended Exposure Limit (NIOSH REL) | 2 ppm (ceiling limit over a 1-hour period) | |
| Charcoal Canister Disposal Trigger (Weight Gain) | 50 grams above initial weight | |
| Large Spill Threshold | >50 mL | |
| Atmospheric Lifetime | ~3 years | |
| Global Warming Potential (GWP100) | 539 (relative to CO2) |
Isoflurane Waste Disposal Workflow
Caption: Workflow for the proper segregation and disposal of different types of Isoflurane waste.
References
Essential Safety and Handling of Roflurane: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Roflurane in a laboratory setting. Given the limited availability of specific safety data for this compound, the following recommendations are based on best practices for handling structurally similar halogenated anesthetics, such as Isoflurane. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability and to perform a risk assessment for all procedures.
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to prevent skin and eye contact with liquid this compound and to minimize inhalation of its vapors.
Recommended PPE for Handling this compound:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[1][2][3]
-
Eye Protection: Safety glasses with side shields, goggles, or a face shield should be worn to protect against splashes and aerosols.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: In situations with a potential for high vapor concentrations, such as a large spill, an activated carbon respirator may be necessary. It is important to note that N95 or R95 dust masks do not provide protection against chemical vapors and should not be used for this purpose. If a tight-fitting elastomeric respirator is required, a formal respiratory protection program, including hazard evaluation, medical clearance, and fit testing, must be implemented.
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established, the limits for the similar compound, Isoflurane, provide a valuable reference for risk assessment and control.
| Organization | Exposure Limit (Isoflurane) | Notes |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 50 ppm (parts per million) as an 8-hour Time-Weighted Average (TWA) | This is a health-based recommendation. |
| NIOSH (National Institute for Occupational Safety and Health) | 2 ppm as a ceiling concentration over a sampling period not to exceed one hour | This is a recommended exposure limit (REL) for halogenated anesthetic agents. |
| Cal/OSHA (California Division of Occupational Safety and Health) | 2 ppm as an 8-hour Time-Weighted Average (TWA) Permissible Exposure Limit (PEL) | This is a regulatory limit in California. |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls are the first line of defense:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood, downdraft table, or a properly functioning anesthetic gas scavenging system is critical to minimize vapor inhalation.
-
Scavenging Systems: Both active and passive scavenging systems can be used to capture waste anesthetic gases. Ensure that scavenging canisters are appropriate for halogenated compounds and that their saturation levels are monitored.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Verify that the ventilation or scavenging system is operational.
-
Dispensing: When transferring liquid this compound, do so carefully to avoid splashing. Work in a contained area, such as a fume hood, to capture any fugitive emissions.
-
Administration: If used as an anesthetic, ensure all connections in the anesthetic machine are secure to prevent leaks. Regularly perform leak checks on the equipment.
-
Storage: Store this compound in a cool, well-ventilated, and secure location, away from incompatible materials. Keep the container tightly closed when not in use.
Disposal Plan
-
Liquid Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Collect it in a clearly labeled, sealed, and compatible container for pickup by a certified hazardous waste contractor. Do not pour this compound down the drain.
-
Contaminated Materials: Absorbent materials used to clean up spills, as well as spent charcoal canisters from scavenging systems, must also be disposed of as hazardous chemical waste. Place these materials in a sealed bag or container and label them appropriately.
-
Empty Bottles: Empty this compound bottles may be discarded with regular trash after ensuring they are fully empty and the label is defaced, or they may be recycled if the facility's program allows.
Emergency Procedures
Spill Response
-
Small Spills (a few milliliters):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Absorb the spill with a chemical absorbent material (e.g., spill pads or paper towels).
-
Place the used absorbent material in a sealed bag and dispose of it as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills (e.g., a broken bottle):
-
Immediately evacuate the area and alert others.
-
Restrict access to the spill area.
-
If it is safe to do so, increase ventilation to the area.
-
Contact your institution's emergency response team or environmental health and safety department for cleanup. Do not attempt to clean up a large spill without proper training and respiratory protection.
-
Personnel Exposure
-
Inhalation: Move the affected person to fresh air immediately. If they experience drowsiness, dizziness, or difficulty breathing, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, using an emergency eyewash station. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, provide the Safety Data Sheet (if available) or information about the chemical to the responding medical personnel.
Workflow for PPE Selection
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
- 1. Isoflurane Anesthetic Gas Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. Working Safely with Isoflurane Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. concordia.ca [concordia.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
